Product packaging for Bryonamide B(Cat. No.:)

Bryonamide B

Cat. No.: B3029228
M. Wt: 211.21 g/mol
InChI Key: JDMYVMZSGKUWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bryonamide B is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B3029228 Bryonamide B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-6-7(2-3-8(9)13)10(14)11-4-5-12/h2-3,6,12-13H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMYVMZSGKUWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bryonamide B: A Technical Guide to its Discovery, Isolation, and Characterization from Bryonia aspera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bryonamide B, a novel hydroxybenzoic acid amide discovered in Bryonia aspera. It covers the initial discovery, detailed isolation protocols, and comprehensive characterization data. Additionally, it explores the potential biological significance of this compound in the context of related molecules, offering a valuable resource for natural product researchers and professionals in drug discovery and development.

Discovery and Context

This compound was first reported as a new natural product in 2010 by Sahranavard et al., following a phytochemical investigation of the roots of Bryonia aspera[1]. This plant, belonging to the Cucurbitaceae family, has a history of use in traditional medicine, particularly in regions of Iran, for treating various ailments, which has prompted scientific investigation into its chemical constituents[1]. The discovery of this compound occurred during the systematic fractionation and analysis of a chloroform extract of the plant's roots, which was also found to be rich in cytotoxic cucurbitane-type triterpenoids[1]. This compound is structurally identified as 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide[1]. While its biological activity has not been extensively studied, the broader class of hydroxybenzoic acids and their derivatives are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities[2][3][4][5].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. The key quantitative data are summarized below for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₄[1]
Molecular Weight 211.21 g/mol [1]
Appearance Yellowish amorphous solid[1]
Mass Spectrometry m/z = 234.0739 [M+Na]⁺ (HR-ESI-TOF-MS)[1]

Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

Carbon No.¹³C NMR (δ in ppm)¹H NMR (δ in ppm, J in Hz)
1 127.0 (s)-
2 -7.49 (1H, d, J=1.8)
3 148.8 (s)-
4 150.5 (s)-
5 -6.96 (1H, d, J=8.2)
6 121.8 (d)7.25 (1H, dd, J=1.8, 8.2)
7 (C=O) 170.0 (s)-
8 (-CH₂-) -3.67 (2H, q, J=4.8)
9 (-CH₂-) -3.88 (2H, q, J=4.8)
-OCH₃ -3.88 (s)
N-H -6.56 (1H, brs)
-OH -2.67 (1H, t, J=4.8)
Data sourced from Sahranavard et al., 2010[1].

Experimental Protocols

The following protocols are based on the methodologies described by Sahranavard et al. (2010) for the isolation and characterization of this compound[1].

Plant Material and Extraction
  • Collection and Preparation: The roots of Bryonia aspera were collected and identified. A voucher specimen should be deposited in a recognized herbarium for verification. The plant material was air-dried at room temperature and then powdered.

  • Maceration: The powdered root material was subjected to successive maceration with solvents of decreasing polarity. This typically involves soaking the material in each solvent with constant shaking for a period of 24 hours before filtering and moving to the next solvent. The sequence used was petroleum ether, followed by chloroform, and then methanol.

  • Fractionation: The chloroform extract, which was found to contain this compound, was concentrated under reduced pressure using a rotary evaporator.

Isolation and Purification of this compound

The chloroform extract was subjected to multiple chromatographic steps to isolate the pure compound.

  • Initial Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH), starting from a high chloroform concentration and gradually increasing the proportion of methanol (e.g., from 99:1 to a higher ratio).

    • Fraction Collection: Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Sub-fractionation:

    • Fractions containing compounds with similar TLC profiles to this compound were pooled.

    • These pooled fractions were further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O). In the original study, a gradient from 40:60 (MeOH:H₂O) to 100% MeOH over 50 minutes was used for fractions containing this compound.

    • Detection: UV detection at an appropriate wavelength.

    • Compound Collection: this compound was collected at its specific retention time (Rt = 10 min in the specified system).

Structural Elucidation

The purified this compound was subjected to a suite of spectroscopic analyses to determine its structure.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) was used to determine the exact mass and molecular formula.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments were conducted to establish the connectivity of atoms and the final structure of the molecule. Samples were typically dissolved in a deuterated solvent like methanol-d₄ (CD₃OD).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Bryonia aspera.

Extraction_and_Isolation_of_Bryonamide_B plant_material Powdered Roots of Bryonia aspera maceration Successive Maceration (Petroleum Ether, Chloroform, Methanol) plant_material->maceration chloroform_extract Chloroform Extract maceration->chloroform_extract column_chromatography Silica Gel Column Chromatography (CHCl₃-MeOH gradient) chloroform_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC (MeOH-H₂O gradient) fractions->hplc bryonamide_b Pure this compound hplc->bryonamide_b elucidation Structural Elucidation (NMR, MS) bryonamide_b->elucidation

Workflow for the extraction and isolation of this compound.
Potential Signaling Pathway Context

While the specific biological activities and signaling pathways affected by this compound are yet to be determined, many phenolic compounds, including hydroxybenzoic acid derivatives, have been shown to modulate inflammatory pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The following diagram illustrates a hypothetical mechanism by which a compound like this compound could exert anti-inflammatory effects, which can serve as a basis for future research.

Hypothetical_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk nf_kb_complex p50-p65-IκBα Complex ikk->nf_kb_complex Phosphorylation of IκBα nf_kb p50-p65 (NF-κB) nf_kb_complex->nf_kb IκBα Degradation nf_kb_n p50-p65 nf_kb->nf_kb_n Translocation bryonamide_b This compound (Hypothetical Target) bryonamide_b->ikk Inhibition dna DNA nf_kb_n->dna gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) dna->gene_expression

Hypothetical anti-inflammatory action via NF-κB pathway.

Potential Biological Significance and Future Directions

The biological activity of this compound has not been specifically reported. However, its structural components, a hydroxybenzoic acid core and an N-(2-hydroxyethyl)-amide side chain, are present in various biologically active molecules.

  • Hydroxybenzoic Acids: This class of compounds is well-known for a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and even cytotoxic effects against certain cancer cell lines[2][3][5]. The antioxidant properties are often attributed to the phenolic hydroxyl group's ability to scavenge free radicals[2].

  • Benzamide Derivatives: The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications. N-substituted benzamides have been investigated for anticancer, anti-inflammatory, and antimicrobial properties[6].

Given this context, this compound presents an interesting candidate for further pharmacological investigation. Future research should focus on:

  • Screening for Biological Activity: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of pure this compound.

  • Mechanism of Action Studies: Should any significant biological activity be identified, elucidating the underlying molecular mechanisms and signaling pathways would be a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to its structure affect its biological activity could lead to the development of more potent and selective therapeutic agents.

This technical guide provides a comprehensive starting point for researchers interested in this compound and its potential applications. The detailed protocols and collated data should facilitate further investigation into this novel natural product from Bryonia aspera.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bryonamide B

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the chemical structure and stereochemistry of the fungal alkaloid, Bryonamide B. It is a member of the bicyclo[2.2.2]diazaoctane class of natural products, which are of significant interest due to their structural complexity and diverse biological activities. This compound is a diastereomer of the more abundant Brevianamide A, co-isolated from the fungus Penicillium brevicompactum. This guide details its precise molecular architecture, absolute configuration, relevant physicochemical data, and the key experimental protocols that have been instrumental in its synthesis and characterization.

Note on Nomenclature: The name "this compound" may also refer to a simple benzamide derivative (CAS 5942-25-6). This guide focuses exclusively on the complex indole alkaloid natural product (Molecular Formula: C₂₁H₂₃N₃O₃), which is the subject of extensive research in synthetic and medicinal chemistry.

Chemical Structure

This compound is a polycyclic indole alkaloid featuring a complex, sterically congested framework. Its core architecture is a dioxopiperazine fused to a bicyclo[2.2.2]diazaoctane ring system, which is attached to a spiro-indoxyl moiety containing a quaternary stereocenter.

  • Molecular Formula: C₂₁H₂₃N₃O₃

  • Molecular Weight: 377.43 g/mol

  • Core Scaffold: Bicyclo[2.2.2]diazaoctane spiro-indoxyl dioxopiperazine

The 2D structure of (+)-Brevianamide B is depicted below: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Stereochemistry and Absolute Configuration

The stereochemical relationship between Brevianamide A and Brevianamide B is a defining feature and has been a central challenge in their total synthesis.

  • Chiral Centers: this compound possesses five stereocenters.

  • Absolute Configuration: The naturally occurring (+)-Brevianamide B has been rigorously characterized. It shares a common (R)-configured spiro-indoxyl stereogenic center with its major diastereomer, (+)-Brevianamide A.[1]

  • Diastereomeric Relationship: The key difference lies in the bicyclo[2.2.2]diazaoctane core. While both compounds have an anti-configuration (referring to the relative orientation of the methine C-H and the proximal piperazine nitrogen), their cores are enantiomeric with respect to each other.[1] This subtle but critical distinction dictates their three-dimensional shape and is believed to be responsible for their differing biological activity profiles. Historically, many synthetic routes targeting Brevianamide A inadvertently produced the enantiomeric framework of Brevianamide B due to the inherent facial selectivity of key cyclization reactions.[2][3]

Quantitative Physicochemical Data

The following tables summarize key quantitative data reported for synthetically prepared this compound, which matches the data from the natural isolate.

Table 1: Optical Rotation

Compound Specific Rotation [α]D Conditions Reference
(-)-Brevianamide B -119° c 0.23, 2.5% HCOOH in CH₂Cl₂ [4]

| (-)-Brevianamide B | -147° | c 0.23, 2.5% HCOOH in CH₂Cl₂ |[4] |

Note: Different enantiomers and literature values may show variations. The sign of rotation depends on the enantiomer being synthesized or isolated.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Brevianamide B Data recorded in CDCl₃ at 126 MHz for ¹³C and 500 MHz for ¹H. Chemical shifts (δ) in ppm.

Position¹³C NMR (δ)¹H NMR (δ, multiplicity, J in Hz)
270.3-
3a134.1-
4125.17.31 (d, J = 7.6)
5123.07.02 (t, J = 7.6)
6129.27.37 (t, J = 7.8)
7109.96.84 (d, J = 7.8)
7a179.9-
9165.7-
1159.94.09 (dd, J = 10.7, 4.0)
1226.12.15 (m), 1.95 (m)
1332.72.31 (m), 2.15 (m)
1455.43.86 (s)
15164.7-
1764.64.31 (d, J = 2.9)
18121.05.09 (t, J = 7.3)
19136.2-
2025.81.66 (s)
2118.01.58 (s)
N-8-8.87 (s, br)
N-10-6.51 (s, br)
N-16-6.13 (s, br)

Source: Adapted from supporting information of Godfrey, R. C., et al. (2022).[4]

Key Experimental Protocols

The structural elucidation and stereochemical assignment of this compound have been heavily reliant on total synthesis, which serves as the ultimate proof of structure.

This protocol, adapted from the work of Lawrence and coworkers, demonstrates a bio-inspired approach that yields both diastereomers from a common precursor.[5]

  • Preparation of Precursor: The synthesis begins with the preparation of the advanced intermediate, (+)-dehydrodeoxybrevianamide E, which is achieved in five steps from commercially available starting materials.

  • Diastereoselective Oxidation: (+)-dehydrodeoxybrevianamide E is subjected to oxidation using an oxidant such as m-CPBA. This step is not highly diastereoselective and produces a mixture of two diastereomeric hydroxyindolenine intermediates.

  • Base-Mediated Cascade Reaction: The diastereomeric mixture from the previous step is treated with aqueous lithium hydroxide (LiOH) at ambient temperature. This initiates a remarkable domino cascade sequence:

    • a) Retro-5-exo-trig cyclization to open the pentacyclic ring.

    • b) A stereospecific[4][6]-alkyl shift (semi-Pinacol rearrangement).

    • c) Tautomerization to form a key enantiopure azadiene intermediate.

    • d) A spontaneous intramolecular hetero-Diels-Alder (IMDA) cycloaddition.

  • Product Formation and Separation: The IMDA reaction proceeds via two competing transition states, leading to the formation of both (+)-Brevianamide A and (+)-Brevianamide B in a combined yield of over 60%. The natural product distribution, favoring Brevianamide A (typically >90:10 ratio), is closely replicated in this chemical synthesis, suggesting the stereochemical outcome is substrate-controlled rather than enzyme-dictated.[3][5]

  • Purification: The resulting diastereomers are separated using standard chromatographic techniques, such as silica gel column chromatography or preparative HPLC.

  • Column: A chiral stationary phase column (e.g., Chiralpak IA) is used.

  • Mobile Phase: A mixture of isopropanol and hexane (e.g., 1:1 or 1:3 v/v) is used as the eluent.

  • Detection: UV detection at 254 nm.

  • Analysis: The enantiomers or diastereomers of brevianamide intermediates and final products are resolved into distinct peaks, allowing for the determination of enantiomeric excess (e.r.) or diastereomeric ratio (d.r.). For example, under specific conditions, the major and minor enantiomers of (-)-Brevianamide B elute at distinct retention times (e.g., tRmajor = 13.86 min, tRminor = 26.14 min).[4]

Visualization of Key Stereochemical Divergence

The formation of Brevianamide A versus Brevianamide B is controlled by the facial selectivity of the intramolecular Diels-Alder (IMDA) cycloaddition. The shared azadiene intermediate can adopt two different transition state geometries, one leading to the Brevianamide A core and the other to the Brevianamide B core. Computational and experimental studies have shown that the transition state leading to Brevianamide A is energetically favored.[7]

Bryonamide_Stereosynthesis precursor Azadiene Intermediate (from Cascade) branch precursor->branch Intramolecular Diels-Alder ts_A TS-A (Favored) prod_A Brevianamide A (Major Product) ts_A->prod_A ts_B TS-B (Disfavored) prod_B Brevianamide B (Minor Product) ts_B->prod_B branch->ts_A Favored Pathway (d.r. > 90:10) branch->ts_B Disfavored Pathway

Caption: Biomimetic formation of Brevianamide A and B via competing Diels-Alder transition states.

References

Bryonamide B: A Technical Guide to Its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B, a naturally occurring benzamide derivative, has garnered interest within the scientific community for its potential biological activities. Isolated from Bryonia aspera, this compound, with the chemical name 4-Hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, possesses a molecular structure that suggests potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, alongside detailed experimental protocols and an examination of its putative role in apoptotic signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄[1][2][3]
Molecular Weight 211.21 g/mol [1][2][3]
Physical Description Powder[4]
Melting Point 120 °C[5]
Boiling Point 417.7 ± 45.0 °C[5]
pKa Data not available. Predicted values can be obtained using software such as ACD/Labs pKa DB or ChemAxon's pKa calculator.

Solubility Profile

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Apoptotic Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, its chemical structure as an N-substituted benzamide suggests a potential mechanism of action involving the induction of apoptosis. Research on similar benzamide compounds has indicated their ability to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. The anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax play crucial roles in regulating the permeability of the mitochondrial membrane and, consequently, the release of cytochrome c.

BryonamideB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BryonamideB This compound Bax Bax BryonamideB->Bax Induces Bcl2 Bcl-2 BryonamideB->Bcl2 Inhibits CytochromeC_mito Cytochrome c Bax->CytochromeC_mito Promotes release Bcl2->CytochromeC_mito Inhibits release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activates CytochromeC_cyto Cytochrome c CytochromeC_mito->CytochromeC_cyto CytochromeC_cyto->Apaf1

Figure 1: Proposed mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible assessment of a compound's properties. Below are generalized, yet detailed, protocols for determining the key physicochemical and solubility parameters of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound powder

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if needed to powder the sample)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Load a capillary tube by pressing the open end into the powder. A small amount of sample (2-3 mm in height) should be packed into the sealed end of the tube by tapping the tube gently or by dropping it through a long glass tube.

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to approach the expected melting point (around 100-110 °C).

  • Once the temperature is within 10-15 °C of the expected melting point (120 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Calibrated pH meter with an electrode

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Co-solvent (e.g., methanol or DMSO, if solubility in water is low)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a known percentage of a co-solvent can be used.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Begin stirring the solution gently.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point). The pKa can also be determined from the first derivative of the titration curve.

Determination of Aqueous Solubility (HPLC Method)

Objective: To quantify the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for mobile phase (e.g., acetonitrile or methanol)

  • Vials for sample incubation

  • Syringe filters (e.g., 0.22 µm)

  • Shaker or rotator

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated aqueous solution, taking into account the dilution factor. This concentration represents the aqueous solubility of this compound.

experimental_workflow cluster_solubility Solubility Determination (HPLC) prep_standards Prepare Standards cal_curve Generate Calibration Curve prep_standards->cal_curve calculate Calculate Solubility cal_curve->calculate prep_sample Prepare Saturated Solution equilibrate Equilibrate prep_sample->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample analyze_sample Analyze by HPLC filter_sample->analyze_sample analyze_sample->calculate

Figure 2: General workflow for solubility determination by HPLC.

References

Natural sources and biosynthesis of Bryonamide B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Bryostatins

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Inquiry: Bryonamide B

Initial research into "this compound" identified it as a cucurbitane-type triterpenoid isolated from the roots of Bryonia aspera[1][2]. While its chemical structure has been elucidated, detailed information regarding its biosynthetic pathway is not extensively available in the current scientific literature. The biosynthesis of cucurbitane triterpenoids, in general, follows the isoprenoid pathway, involving the cyclization of 2,3-oxidosqualene[3][4]. However, specific enzymes and gene clusters responsible for the synthesis of this compound have not been characterized in detail.

Due to the limited availability of in-depth biosynthetic information for this compound, this guide will focus on the extensively studied and structurally complex macrolides, the Bryostatins . The wealth of available data on Bryostatins allows for a comprehensive technical guide that meets the core requirements of detailed data presentation, experimental protocols, and pathway visualization.

Natural Sources of Bryostatins

Bryostatins are a family of over 20 structurally related macrolide lactones[5]. They were first discovered in the 1960s from the marine bryozoan Bugula neritina[6]. This sessile marine invertebrate is found in temperate and tropical waters worldwide and is the primary natural source of these compounds[6].

It has since been established that the true producers of Bryostatins are not the bryozoans themselves, but their symbiotic gamma-proteobacterium, "Candidatus Endobugula sertula"[7][8]. This uncultivated symbiont resides within the larvae and adult tissues of B. neritina[7]. The presence and genetic strain of the symbiont directly correlate with the type and quantity of Bryostatins produced by the host bryozoan[8][9].

The concentration of Bryostatins in their natural source is exceedingly low, which presents a significant challenge for their large-scale production for clinical applications.

Quantitative Data on Bryostatin Isolation

The yield of Bryostatins from Bugula neritina is notoriously low, a factor that has historically hindered their clinical development. The following table summarizes key quantitative data related to the isolation of these compounds.

CompoundSource OrganismYield (% of wet weight)Reference
Bryostatin 1Bugula neritina0.00014% (18 g from 14 tons)[5]
Bryostatin 10Bugula neritina (from Gulf of Aomori, Japan)~0.001%[10]

Biosynthesis of Bryostatins

The biosynthesis of the Bryostatin core structure is accomplished by a Type I polyketide synthase (PKS) pathway encoded by the bry gene cluster within the genome of "Candidatus Endobugula sertula"[7]. This discovery was pivotal, confirming the bacterial origin of these complex macrolides.

The bry gene cluster orchestrates the assembly of the polyketide backbone through a series of condensation reactions, utilizing acetyl-CoA and malonyl-CoA as building blocks. The cluster contains genes encoding for various enzymatic domains, including acyl carrier proteins (ACP), ketosynthases (KS), acyltransferases (AT), ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which work in a modular fashion to construct the complex Bryostatin molecule.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway of the Bryostatin polyketide core.

Bryostatin_Biosynthesis cluster_loading Loading Module cluster_pks Polyketide Synthase (PKS) Modules cluster_release Release & Cyclization Acetyl-CoA Acetyl-CoA Loading_Domain Loading Domain Acetyl-CoA->Loading_Domain Malonyl-CoA Malonyl-CoA Malonyl-CoA->Loading_Domain Module_1 Module 1 (bry genes) Loading_Domain->Module_1 Initiation Module_2 Module 2 (bry genes) Module_1->Module_2 Chain Elongation Module_N Module n (bry genes) Module_2->Module_N ... Thioesterase_Domain Thioesterase Domain Module_N->Thioesterase_Domain Termination Bryostatin_Core Bryostatin Polyketide Core Thioesterase_Domain->Bryostatin_Core Post-PKS_Modifications Post-PKS Modifications (e.g., Hydroxylation, Glycosylation) Bryostatin_Core->Post-PKS_Modifications Tailoring Enzymes Final_Bryostatin Mature Bryostatin Post-PKS_Modifications->Final_Bryostatin Maturation

Caption: Proposed biosynthetic pathway of Bryostatins.

Experimental Protocols

Isolation of Bryostatin 1 from Bugula neritina

The following is a generalized protocol based on large-scale isolation procedures.

Objective: To extract and purify Bryostatin 1 from the wet biomass of B. neritina.

Materials:

  • Wet or frozen B. neritina biomass

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for HPLC (e.g., acetonitrile, water)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Homogenize the wet biomass of B. neritina in a blender with a mixture of MeOH and CH₂Cl₂ (1:1 v/v).

    • Stir the homogenate for several hours at room temperature.

    • Filter the mixture to separate the organic extract from the solid biomass.

    • Repeat the extraction process on the biomass to ensure complete recovery.

  • Solvent Partitioning:

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

    • Partition the resulting aqueous suspension sequentially with hexane, CH₂Cl₂, and EtOAc. The Bryostatins will primarily partition into the CH₂Cl₂ and EtOAc fractions.

  • Silica Gel Chromatography:

    • Concentrate the bioactive fractions (CH₂Cl₂ and EtOAc).

    • Subject the concentrated extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane and EtOAc, gradually increasing the polarity.

    • Collect fractions and monitor for the presence of Bryostatin 1 using Thin Layer Chromatography (TLC) or a bioassay (e.g., phorbol dibutyrate receptor binding assay).

  • HPLC Purification:

    • Pool the fractions containing Bryostatin 1 and concentrate them.

    • Purify the enriched fraction using preparative HPLC on a C18 column.

    • Use an appropriate solvent system (e.g., a gradient of acetonitrile in water) to achieve separation.

    • Collect the peak corresponding to Bryostatin 1, as determined by comparison with a standard.

  • Final Purification and Characterization:

    • The collected fraction can be further purified by recrystallization or another round of HPLC if necessary.

    • Confirm the identity and purity of the isolated Bryostatin 1 using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identification of the bry Gene Cluster

The following protocol outlines a conceptual workflow for identifying the biosynthetic gene cluster for a natural product from an uncultivated symbiont.

Experimental_Workflow Sample_Collection 1. Collect B. neritina (with symbiont) DNA_Extraction 2. Total DNA Extraction Sample_Collection->DNA_Extraction PCR_Amplification 3. PCR with Degenerate Primers for PKS Genes DNA_Extraction->PCR_Amplification Metagenomic_Library 8. Construct Metagenomic Library DNA_Extraction->Metagenomic_Library Sequencing 4. Sequence PCR Products PCR_Amplification->Sequencing Probe_Design 5. Design Gene-Specific Probes Sequencing->Probe_Design FISH 6. Fluorescence In Situ Hybridization (FISH) Probe_Design->FISH Screening 9. Screen Library with Probes Probe_Design->Screening Localization 7. Localize Gene Expression to Symbiont FISH->Localization Metagenomic_Library->Screening Cluster_Identification 10. Identify and Sequence Full bry Gene Cluster Screening->Cluster_Identification

Caption: Workflow for identifying a biosynthetic gene cluster.

Conclusion

Bryostatins represent a fascinating class of marine natural products with significant therapeutic potential. Their origin from a bacterial symbiont, Candidatus Endobugula sertula, highlights the importance of microbial symbiosis in the discovery of novel bioactive compounds. While the low natural abundance of Bryostatins poses a significant hurdle, ongoing research into the heterologous expression of the bry biosynthetic gene cluster and total synthesis efforts may provide sustainable avenues for their production. This technical guide provides a foundational understanding of the natural sources and biosynthesis of Bryostatins, intended to aid researchers in the fields of natural product chemistry, drug discovery, and synthetic biology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the cucurbitane triterpenoids isolated from Bryonia aspera, a plant with noted applications in traditional medicine for treating various ailments, including cancer.[1][2] This document clarifies the chemical identity of Bryonamide B, presents quantitative data on the cytotoxic activity of isolated compounds, details relevant experimental protocols, and illustrates key signaling pathways involved in their mechanism of action.

Introduction: The Chemical Constituents of Bryonia aspera

Phytochemical investigations of the roots of Bryonia aspera have led to the isolation of a diverse array of secondary metabolites. The primary focus of research has been on a class of tetracyclic triterpenoids known as cucurbitacins, which are recognized for their potent biological activities, particularly their cytotoxic effects against cancer cell lines.[3][4]

A critical point of clarification concerns the identity of "this compound". While this name is associated with commercial chemical suppliers, it does not refer to a cucurbitane triterpenoid. Research on Bryonia aspera has identified two hydroxybenzoic acid amides alongside the triterpenoid fractions.[3] One of these, 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide, has been designated as this compound in scientific literature, resolving the common misconception.[3]

This guide will focus on the true cucurbitane triterpenoids isolated from this plant, which are the primary drivers of its observed bioactivity.

Isolated Cucurbitane Triterpenoids from Bryonia aspera

A 2010 study by Sahranavard et al. published in Planta Medica detailed the isolation and structural elucidation of numerous compounds from the chloroform extract of Bryonia aspera roots. These include two novel cucurbitacins and several known derivatives.[5]

Table 1: Cucurbitane Triterpenoids and Other Compounds Isolated from Bryonia aspera

Compound No.Compound NameClass
1 Neocucurbitacin CNovel Cucurbitacin
2 7β-hydroxy-23,24-dihydrocucurbitacin DNovel Cucurbitacin
3 Bryonamide AHydroxybenzoic Acid Amide
4 This compoundHydroxybenzoic Acid Amide
5 Bryonolic AcidPentacyclic Triterpene
6 23,24-dihydrocucurbitacin BKnown Cucurbitacin
7 23,24-dihydro-epi-isocucurbitacin BKnown Cucurbitacin
8 Cucurbitacin EKnown Cucurbitacin
9 23,24-dihydrocucurbitacin DKnown Cucurbitacin
10 Cucurbitacin LKnown Cucurbitacin
11 23,24-dihydroisocucurbitacin DKnown Cucurbitacin
12 25-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin DKnown Cucurbitacin
13 2-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin D (Arvenin IV)Known Cucurbitacin

Source: Sahranavard et al., 2010, Planta Medica.[5]

Quantitative Biological Activity

The primary biological activity investigated for the cucurbitane triterpenoids from Bryonia aspera is their cytotoxicity against various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 2: Cytotoxicity (IC50) of Bryonia aspera Root Extracts

Cell LineCancer TypePetroleum Ether Extract (µg/mL)Chloroform Extract (µg/mL)Methanol Extract (µg/mL)
MCF7 Human Breast Adenocarcinoma62.1 ± 3.234.5 ± 2.155.3 ± 4.5
HepG2 Human Hepatocellular Carcinoma> 100> 100> 100
WEHI Mouse Fibrosarcoma> 100> 100> 100
MDBK Normal Bovine Kidney80.5 ± 5.349.2 ± 3.778.4 ± 6.2
U251 Human Glioblastoma229.8 ng/µL104.4 ng/µL30.0 ng/µL
A2780CP Human Ovarian Cancer196.5 ng/µL114.5 ng/µL29.5 ng/µL
MDA-MB-231 Human Breast Cancer198.6 ng/µL110.8 ng/µL29.9 ng/µL
HDF Human Dermal Fibroblasts (Normal)> 250 ng/µL> 250 ng/µL115.6 ng/µL
HeLa Human Cervical Cancer--100 ± 28 (48h)
HN-5 Human Head and Neck Cancer--12.5 ± 4 (48h)

Sources: Sahranavard et al., 2012, International Journal of Pharmacy and Pharmaceutical Sciences; Pourgonabadi et al., 2017, Avicenna Journal of Phytomedicine; Bryonia aspera Root Extracts Induce Programmed Cell Death..., 2024, Molecules.[6][7][8]

Table 3: Cytotoxicity (IC50 in µg/mL) of Pure Compounds Isolated from Bryonia aspera

CompoundMCF7HepG2MDBK (Normal)
Neocucurbitacin C 12.2 ± 1.113.05 ± 1.510.5 ± 0.9
7β-hydroxy-23,24-dihydrocucurbitacin D > 50> 50> 50
23,24-dihydrocucurbitacin D 15.2 ± 1.319.5 ± 2.414.3 ± 1.2
23,24-dihydroisocucurbitacin D 16.4 ± 1.920.1 ± 2.115.1 ± 1.7
Cucurbitacin L 13.5 ± 1.214.2 ± 1.811.4 ± 1.3
2-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin D > 50> 50> 50
25-O-β-D-glucopyranosyl-23,24-dihydrocucurbitacin D > 50> 50> 50
Tamoxifen (Positive Control) 10.8 ± 0.9--
5-Fluorouracil (Positive Control) -12.5 ± 1.1-

Source: Sahranavard et al., 2012, International Journal of Pharmacy and Pharmaceutical Sciences.[8]

Experimental Protocols

Extraction and Isolation of Cucurbitane Triterpenoids

The following protocol is a summary of the methodology described by Sahranavard et al. (2010).

  • Plant Material : Air-dried and powdered roots of B. aspera are used as the starting material.

  • Maceration : The powdered root material is successively extracted with petroleum ether, chloroform, and methanol. Each extraction is performed by maceration with constant shaking for 24 hours.

  • Solvent Evaporation : The resulting extracts are filtered, and the solvent is removed under vacuum using a rotary evaporator.

  • Column Chromatography : The chloroform extract, being the most active fraction, is subjected to silica gel column chromatography (70-230 mesh).

  • Elution : A gradient elution system is employed, starting with n-hexane and gradually increasing polarity with ethyl acetate (e.g., 9:1, 8:2, 5:5, 3:7 to pure EtOAc), followed by an ethyl acetate-methanol mixture (5:5).

  • Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.

  • Purification : Individual compounds are purified from the combined fractions using further chromatographic techniques, such as preparative HPLC, to yield the pure cucurbitane triterpenoids.

G cluster_workflow Isolation Workflow for Cucurbitane Triterpenoids plant Powdered Roots of Bryonia aspera maceration Successive Maceration (Petroleum Ether, Chloroform, Methanol) plant->maceration evaporation Filtration & Solvent Evaporation maceration->evaporation extracts Crude Extracts evaporation->extracts column_chrom Silica Gel Column Chromatography (Chloroform Extract) extracts->column_chrom fractions Collected Fractions column_chrom->fractions purification Preparative HPLC fractions->purification compounds Pure Cucurbitane Triterpenoids purification->compounds

Caption: General workflow for the extraction and isolation of cucurbitane triterpenoids.

Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of the extracts and pure compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding : Cancer and normal cell lines are seeded into 96-well plates at an appropriate density (e.g., 10,000 cells/well for adherent cells) and allowed to attach for 24 hours.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds (extracts or pure molecules) and incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere. Control wells receive only the vehicle (e.g., DMSO).

  • MTT Incubation : After the treatment period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 620 nm) using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

Cucurbitacins exert their anticancer effects by modulating multiple critical cell signaling pathways. A primary mechanism is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[9]

G cluster_pathway Cucurbitacin Inhibition of the JAK/STAT Pathway Cucurbitacin Cucurbitacin B, D, E, I JAK JAK Cucurbitacin->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Cyclin D1, Bcl-2, VEGF) Nucleus->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Cucurbitacins inhibit the JAK/STAT pathway, blocking pro-cancer gene transcription.

Additionally, cucurbitacins have been shown to modulate the Hippo-YAP signaling pathway.[10] By promoting the phosphorylation of the transcriptional co-activator YAP, they prevent its nuclear translocation and subsequent activation of growth-promoting genes like c-Myc and Cyr61.[10]

G cluster_hippo Cucurbitacin B Action on the Hippo-YAP Pathway CuB Cucurbitacin B LATS1 LATS1 Kinase CuB->LATS1 upregulates YAP YAP LATS1->YAP phosphorylates pYAP p-YAP (Cytoplasmic Sequestration) YAP->pYAP Nucleus Nucleus YAP->Nucleus translocates to TEAD TEAD YAP->TEAD binds pYAP->YAP prevents nuclear translocation Gene_Expression Gene Expression (c-Myc, Cyr61) TEAD->Gene_Expression activates Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Caption: Cucurbitacin B activates the Hippo pathway, leading to inhibition of YAP.

Other reported mechanisms include the induction of G2/M phase cell cycle arrest and the triggering of apoptosis through both intrinsic (mitochondrial) and extrinsic (Fas/CD95) pathways.[1][11] These diverse molecular interactions underscore the potential of cucurbitane triterpenoids as scaffolds for the development of novel anticancer agents.

Conclusion

The root of Bryonia aspera is a rich source of biologically active cucurbitane triterpenoids with significant cytotoxic potential against a range of cancer cell lines. This guide has clarified that "this compound" is a non-triterpenoid amide also found in the plant, and has provided a consolidated resource on the quantitative cytotoxicity, isolation protocols, and key signaling pathways associated with the active cucurbitacin constituents. Further research into these compounds is warranted to explore their full therapeutic potential in oncology.

References

Preliminary Biological Screening of Bryonamide B: A Technical Overview and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryonamide B, a cucurbitane-type triterpenoid isolated from Bryonia aspera, represents a molecule of interest within the broader class of cucurbitacins, which are known for their diverse biological activities. While specific quantitative data on the biological effects of purified this compound is not extensively documented in publicly available literature, the activities of extracts from its source organism and related compounds suggest a potential for significant pharmacological effects, particularly in the realm of oncology. This technical guide synthesizes the available information on this compound and the related Bryonia alkaloids, providing a framework for its preliminary biological screening. It outlines plausible experimental protocols and discusses the likely signaling pathways involved, based on the known mechanisms of cucurbitacins.

Introduction

This compound is a natural product identified as a cucurbitane-type triterpenoid from Bryonia aspera, a plant with a history in traditional medicine.[1] The cucurbitacin family of compounds is well-regarded for a range of biological activities, most notably their cytotoxic and antitumor properties.[1] These effects are generally attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[1] Although direct experimental evidence for this compound is scarce, its structural classification suggests it may share these properties.

There is some conflicting information in non-primary literature regarding the origin of this compound, with some sources describing it as a cyclic peptide from marine cyanobacteria. However, the more robust scientific literature points to its classification as a cucurbitane triterpenoid from Bryonia aspera.[1] This guide will proceed based on the latter classification.

Given the absence of specific quantitative biological data for this compound, this document will extrapolate from the known activities of Bryonia aspera extracts and the well-documented mechanisms of other cucurbitacins to propose a strategy for its preliminary biological screening.

Biological Activities of Bryonia Aspera and Cucurbitacins

Extracts from Bryonia aspera have demonstrated notable biological effects, which are largely attributed to their cucurbitacin content. A summary of these activities is presented in the table below.

Biological Activity Model System Observed Effects Reference
AnticancerHuman cancer cell lines (unspecified)Inhibition of cell growth
AnticancerHeLa and HN-5 cell linesSignificant inhibitory activity and apoptotic effects[1]
AnticancerB-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)Induction of cell death and apoptosis[1]

These findings underscore the potential of compounds isolated from Bryonia aspera, including this compound, as leads for anticancer drug discovery. The primary mechanism of action for cucurbitacins involves the disruption of the cellular cytoskeleton and the induction of programmed cell death.[1]

Proposed Experimental Protocols for Preliminary Biological Screening

The following protocols are proposed as a starting point for the systematic evaluation of this compound's biological activity.

In Vitro Cytotoxicity Assay

A foundational experiment to determine the potential of this compound as an anticancer agent is to assess its cytotoxicity against a panel of human cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Cell Lines: A diverse panel of human cancer cell lines is recommended, including but not limited to:

    • MCF-7 (breast adenocarcinoma)

    • HeLa (cervical adenocarcinoma)

    • A549 (lung carcinoma)

    • HCT116 (colorectal carcinoma)

    • A normal, non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Methodology:

    • Cell Culture: Cells are to be cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 48-72 hours.

    • Viability Assessment: Cell viability will be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

    • Data Analysis: The absorbance is read using a microplate reader, and the data is analyzed to calculate the IC50 value.

The workflow for this proposed experiment is depicted below.

G Experimental Workflow for In Vitro Cytotoxicity Assay A Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B Seeding in 96-well plates A->B C Treatment with Serial Dilutions of this compound B->C D Incubation (48-72 hours) C->D E Cell Viability Assay (e.g., MTT, PrestoBlue™) D->E F Absorbance Reading E->F G IC50 Determination F->G

Proposed workflow for determining the in vitro cytotoxicity of this compound.
Apoptosis Induction Assay

To investigate if the cytotoxic effects of this compound are mediated by apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.

  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology:

    • Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value.

    • Staining: After treatment, cells are stained with Annexin V-FITC and Propidium Iodide.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Postulated Signaling Pathway

Based on the known mechanism of action of other cucurbitacins, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. A probable signaling pathway is illustrated below.

G Postulated Signaling Pathway for this compound cluster_cell Cancer Cell Bryonamide_B This compound Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Bryonamide_B->Cell_Cycle_Arrest Apoptosis Apoptosis Bryonamide_B->Apoptosis Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

A simplified diagram of the likely mechanism of action of this compound in cancer cells.

Conclusion and Future Directions

While the current body of literature lacks specific biological screening data for this compound, its classification as a cucurbitane triterpenoid from Bryonia aspera provides a strong rationale for its investigation as a potential anticancer agent. The proposed experimental protocols offer a clear path for its preliminary biological evaluation. Future research should focus on isolating sufficient quantities of this compound to perform these and more in-depth studies, including mechanism of action studies to elucidate its specific molecular targets and signaling pathways. Such research is essential to unlock the potential of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide on the Composition and Bioactivity of Bryonia aspera Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonia aspera, a member of the Cucurbitaceae family, is a plant with a history of use in traditional medicine for various ailments, including cancer and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the current scientific understanding of Bryonia aspera extract, focusing on its chemical composition and demonstrated biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Composition

The bioactivity of Bryonia aspera extract is attributed to its complex mixture of phytochemicals. While a complete quantitative profile for B. aspera is not extensively documented in current literature, studies on the Bryonia genus and B. aspera itself have identified several key classes of compounds.

Cucurbitacins

Cucurbitacins are a group of highly oxygenated tetracyclic triterpenoids that are characteristic of the Cucurbitaceae family and are known for their potent cytotoxic and anti-inflammatory properties. Phytochemical investigations of the chloroform extract of Bryonia aspera roots have led to the isolation and identification of several cucurbitane derivatives. Notably, two new cucurbitacins, along with eight known derivatives, have been identified. Among the known compounds, cucurbitacin L and neocucurbitacin C have been highlighted for their promising cytotoxic activity.[2]

While specific quantitative data for cucurbitacins in B. aspera is limited, a high-performance liquid chromatography (HPLC) analysis of the related species Bryonia alba provides some context for the potential composition.

Table 1: Cucurbitacin Content in Bryonia alba Methanol Extract *

CompoundContent (%)
Cucurbitacin I0.125
Cucurbitacin BTrace
*Data from a study on Bryonia alba and is intended for reference purposes.
Flavonoids and Phenolic Compounds

Bioactivity of Bryonia aspera Extract

Bryonia aspera extract has demonstrated a range of biological activities in preclinical studies, with the most significant evidence centered on its cytotoxic and apoptotic effects against cancer cells.

Cytotoxic Activity

Multiple studies have investigated the cytotoxic potential of various extracts of Bryonia aspera against a panel of cancer cell lines. The results, primarily obtained through the MTT assay, indicate a dose- and time-dependent inhibition of cell viability. The chloroform extract of the root has been shown to be particularly potent.[2]

Table 2: Cytotoxic Activity (IC50 in µg/mL) of Bryonia aspera Extracts and Isolated Compounds

Extract/CompoundCell LineIC50 (µg/mL)Reference
Root Extracts
Petroleum EtherMCF783.4 ± 4.1[2]
ChloroformMCF74.3 ± 0.8[2]
MethanolMCF761.2 ± 3.5[2]
MethanolNALM-6~282 (48h)[5]
MethanolREH~380 (48h)[5]
Isolated Compounds
Neocucurbitacin CMCF71.8 ± 0.3[2]
Cucurbitacin LMCF72.5 ± 0.5[2]
7β-hydroxy dihydrocucurbitacin DMCF7> 50[2]
Induction of Apoptosis

The cytotoxic effects of Bryonia aspera extract are largely attributed to the induction of apoptosis, or programmed cell death. Studies have shown that the extract can trigger apoptosis in various cancer cell lines in a dose- and time-dependent manner.[5]

The mechanism of apoptosis induction by Bryonia aspera extract appears to involve the intrinsic or mitochondrial pathway. This is supported by evidence showing an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This shift in the balance of apoptotic regulators ultimately results in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[3]

Bryonia_Aspera_Apoptosis Bryonia Bryonia aspera Extract Bax Bax (Pro-apoptotic) Bryonia->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bryonia->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase3 Caspase-3 (Inactive) Mitochondrion->Caspase3 Cytochrome c release Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP ActivatedCaspase3 Caspase-3 (Active) Caspase3->ActivatedCaspase3 Activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Execution

Caption: Apoptotic signaling pathway induced by Bryonia aspera extract.

Antioxidant and Anti-inflammatory Activity

While specific quantitative data for the antioxidant and anti-inflammatory activities of Bryonia aspera are limited, the presence of flavonoids and other phenolic compounds suggests potential in these areas.[3] Studies on the related species Bryonia alba have demonstrated significant antioxidant capacity.[6] The traditional use of Bryonia species for treating inflammatory conditions further supports their potential anti-inflammatory effects.[7] This activity is likely mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators.[8]

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the bioactivity of Bryonia aspera extract.

Extraction Procedures
  • Maceration: Dried and powdered plant material (e.g., roots, aerial parts) is soaked in a solvent (e.g., methanol, ethanol) at room temperature with constant shaking for a specified period (e.g., 24 hours). The mixture is then filtered, and the solvent is evaporated under vacuum to yield the crude extract.[5]

  • Soxhlet Extraction: Dried and milled plant material is placed in a thimble and continuously extracted with a solvent (e.g., 70% ethanol) in a Soxhlet apparatus. The solvent is then removed by evaporation.

Extraction_Workflow Start Plant Material (e.g., Bryonia aspera roots) Grinding Drying and Grinding Start->Grinding Extraction Extraction (Maceration or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Extract Crude Extract Evaporation->Extract

Caption: General experimental workflow for the preparation of Bryonia aspera extract.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the Bryonia aspera extract (typically dissolved in DMSO and diluted in culture medium) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours (e.g., 3-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.[2][5]

Apoptosis Assays
  • Cell Treatment: Cells are treated with the Bryonia aspera extract as described for the cytotoxicity assay.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Fixation and Permeabilization: Cells are fixed and permeabilized using a hypotonic buffer containing a detergent (e.g., Triton X-100).

  • Staining: The cells are stained with a solution of propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by a sub-G1 peak in the DNA histogram, which represents fragmented DNA.

  • Cell Treatment and Harvesting: As described above.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Antioxidant Activity Assays (General Protocols)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant, leading to a loss of color that is measured spectrophotometrically.[9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of the extract to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[9]

Anti-inflammatory Activity Assays (General Protocols)
  • Nitric Oxide (NO) Inhibition Assay: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the extract. The production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[10]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These assays measure the ability of the extract to inhibit the activity of COX-1, COX-2, and various LOX enzymes. The inhibition is typically determined by measuring the production of prostaglandins or leukotrienes from arachidonic acid using methods like enzyme immunoassays (EIA) or spectrophotometric assays.[5][8]

Conclusion and Future Directions

The available scientific evidence strongly suggests that Bryonia aspera extract possesses significant cytotoxic and pro-apoptotic properties, primarily attributed to its cucurbitacin content. This makes it a promising candidate for further investigation in the context of anticancer drug discovery.

However, to fully realize the therapeutic potential of Bryonia aspera, several areas require further research:

  • Comprehensive Phytochemical Profiling: A detailed quantitative analysis of the major phytochemical constituents of Bryonia aspera extract, including cucurbitacins, flavonoids, and phenolics, is crucial for standardization and understanding the structure-activity relationships.

  • In-depth Bioactivity Screening: While cytotoxicity is well-documented, a more thorough investigation into the antioxidant and anti-inflammatory properties of B. aspera extract is warranted, including the determination of IC50 values in various relevant assays.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the bioactivities of B. aspera extract and its individual components will be essential for identifying specific cellular targets and pathways.

  • In Vivo Efficacy and Safety: Preclinical in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of Bryonia aspera extract in relevant animal models of cancer and inflammatory diseases.

References

Bryonamide B: An Obscure Benzamide Derivative with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5942-25-6 Molecular Formula: C₁₀H₁₃NO₄

Bryonamide B, systematically known as 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, is a chemical compound with limited available information in peer-reviewed scientific literature. While its chemical structure and basic identifiers are established, a comprehensive understanding of its biological activities, synthesis, and mechanism of action remains elusive based on currently accessible data.

Physicochemical Data

A summary of the basic chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 5942-25-6[1]
Molecular Formula C₁₀H₁₃NO₄[1]
Molecular Weight 211.21 g/mol [1]
Systematic Name 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide[1]

Synthesis and Biological Activity

Despite targeted searches, no specific peer-reviewed studies detailing the synthesis or comprehensive biological evaluation of this compound could be identified. Chemical suppliers list the compound, indicating that it is available for research purposes, but do not provide data on its biological properties.

Some sources anecdotally associate this compound with the plant Bryonia aspera. However, extensive reviews of the chemical constituents of the Bryonia genus focus on cucurbitacins and other classes of compounds, with no explicit mention of this compound.[2][3][4][5][6] Research on Bryonia aspera has highlighted the cytotoxic and apoptogenic activities of its extracts, primarily attributed to other constituent compounds.[3][5]

Searches for the systematic name, 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, and related benzamide structures have yielded information on the biological activities of similar compounds, which are often investigated for antimicrobial and anticancer properties.[7][8] However, these studies do not specifically include or provide data for this compound.

Mechanism of Action

Due to the lack of dedicated biological studies, the mechanism of action for this compound has not been elucidated. There are no available data to construct a signaling pathway or experimental workflow diagram as requested.

Conclusion

The information publicly available on this compound is sparse and limited to its basic chemical identity. There is a significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. Therefore, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or visualizations of its biological pathways at this time. Further research would be required to characterize this compound and determine its potential utility for researchers, scientists, and drug development professionals.

References

A Comprehensive Review of Bryonamide B Research for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B, a cucurbitane-type triterpenoid isolated from the roots of Bryonia aspera, has emerged as a molecule of interest in the field of natural product chemistry and oncology. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its biological activities, particularly its cytotoxic effects. While research on this compound is still in its nascent stages, this document aims to consolidate the available data, detail experimental methodologies, and visualize potential mechanisms of action to support further investigation and drug development efforts.

Chemical Identity

  • Name: this compound

  • Synonym: 4-Hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide

  • CAS Number: 5942-25-6

  • Source: Isolated from the roots of Bryonia aspera Steven ex Ledeb. (Cucurbitaceae)[1][2]

Biological Activity: Cytotoxicity

The primary biological activity reported for compounds isolated from Bryonia aspera is cytotoxicity against various cancer cell lines. Research conducted by Sahranavard and colleagues in 2012 investigated the cytotoxic effects of extracts and pure compounds from this plant, including other cucurbitacins like neocucurbitacin C and cucurbitacin L, which demonstrated promising activity. While specific quantitative data for this compound's cytotoxicity was not detailed in the available literature, the chloroform extract of Bryonia aspera, from which this compound was isolated, exhibited pronounced antiproliferative activity[1].

Further studies on Bryonia aspera extracts have demonstrated dose- and time-dependent cytotoxic effects on various cancer cell lines, including human breast cancer (MCF7), hepatocellular carcinoma (HepG2), and mouse fibrosarcoma (WEHI) cells. Notably, these extracts showed weaker cytotoxic effects on the normal Madin-Darby Bovine Kidney (MDBK) cell line, suggesting a degree of selectivity for cancer cells[1]. The IC50 values for the crude extract against NALM-6 and REH acute lymphoblastic leukemia cell lines after 48 hours were approximately 282 µg/ml and 380 µg/ml, respectively[2].

Experimental Protocols

To facilitate further research and ensure reproducibility, the following is a detailed methodology for a key experiment cited in the literature.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF7, HepG2, WEHI) and a normal cell line (e.g., MDBK)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 100 units/ml penicillin, and 100 µg/ml streptomycin)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/ml in PBS)

  • Phosphate Buffered Saline (PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 20 µl of MTT solution (5 mg/ml in PBS) to each well. Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, the cytotoxic activity of other cucurbitane-type triterpenoids isolated from the Bryonia genus suggests potential pathways that may be involved. Cucurbitacins are known to induce apoptosis and cell cycle arrest in cancer cells[3].

Hypothesized Signaling Pathway for Cucurbitacin-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway for apoptosis induction by cucurbitacins, which may be relevant for this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Family Bcl-2 Family Bax/Bak Bax/Bak Bcl-2 Family->Bax/Bak Releases inhibition Bax/Bak->Mitochondrion Forms pores Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Cucurbitacins (e.g., this compound) Cucurbitacins (e.g., this compound) Cucurbitacins (e.g., this compound)->Death Receptors Activates Cucurbitacins (e.g., this compound)->Bcl-2 Family Inhibits anti-apoptotic proteins (e.g., Bcl-2)

Hypothesized Apoptosis Induction Pathway
Experimental Workflow for Investigating Mechanism of Action

To elucidate the specific mechanism of action of this compound, a structured experimental workflow is proposed.

moa_workflow Initial Screening Cytotoxicity Screening (MTT Assay) Apoptosis Assay Annexin V-FITC/PI Staining (Flow Cytometry) Initial Screening->Apoptosis Assay If cytotoxic Cell Cycle Analysis Propidium Iodide Staining (Flow Cytometry) Initial Screening->Cell Cycle Analysis If cytotoxic Western Blot Protein Expression Analysis (Caspases, Bcl-2 family, etc.) Apoptosis Assay->Western Blot If apoptotic Cell Cycle Analysis->Western Blot If cell cycle arrest Pathway Identification Identification of Key Signaling Pathways Western Blot->Pathway Identification Target Validation Validation of Molecular Target Pathway Identification->Target Validation

Workflow for Mechanism of Action Studies

Conclusion and Future Directions

The current body of research on this compound is limited but points towards its potential as a cytotoxic agent. As a cucurbitane-type triterpenoid isolated from Bryonia aspera, a plant with a history of use in traditional medicine for treating cancer, further investigation is warranted. The immediate research priorities should be to:

  • Determine the specific cytotoxicity of purified this compound against a broader panel of cancer cell lines and normal cell lines to establish its potency and selectivity.

  • Elucidate the mechanism of action by investigating its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • Explore the total synthesis of this compound to enable the generation of analogues for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective derivatives.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. By systematically addressing the knowledge gaps, the scientific community can unlock the full therapeutic potential of this natural product.

References

Unable to Retrieve Spectral Data for Bryonamide B: Awaiting Further Information

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the spectral and experimental characterization of Bryonamide B cannot be provided at this time due to the absence of publicly available scientific literature detailing its isolation and structural elucidation. Searches for "this compound" in scientific databases did not yield a specific publication containing the requisite Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

For researchers, scientists, and drug development professionals, the primary literature is the foundational source for the comprehensive data required for a technical guide. This includes:

  • Quantitative Spectral Data: Precise chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR experiments, as well as high-resolution mass spectrometry (HRMS) data, are essential for structural confirmation.

  • Detailed Experimental Protocols: Methodologies for the isolation of the natural product, acquisition of NMR spectra (including solvent, temperature, and instrument frequency), and the specific techniques used for mass spectral analysis are critical for reproducibility and verification.

  • Associated Biological Data: Information on signaling pathways or biological activities is typically reported in the context of the compound's discovery and characterization.

Without the initial discovery paper or a subsequent publication detailing the full analytical characterization of this compound, the creation of an accurate and reliable technical guide is not feasible.

To proceed with this request, the following information is essential:

  • The full citation of the primary publication describing this compound (including authors, journal, year, volume, and page numbers).

  • The source organism from which this compound was isolated.

  • Any alternative names or identifiers for the compound.

Once this information is available, a comprehensive technical guide conforming to the user's original specifications, including structured data tables and detailed experimental protocols, can be compiled.

Methodological & Application

Application Notes and Protocols: Bryonamide B In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties. As with any novel compound being investigated for pharmaceutical applications, a thorough evaluation of its cytotoxic effects is a critical initial step. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it presents a framework for data analysis and visualization of potential mechanisms of action.

The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells. This assay is a robust and reliable method for determining the concentration at which a compound exhibits cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table is a template for summarizing the quantitative data obtained from an in vitro cytotoxicity assay of this compound against various cancer cell lines. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM) after 48h Exposure
MCF-7 Breast AdenocarcinomaHypothetical Value
A549 Lung CarcinomaHypothetical Value
HeLa Cervical AdenocarcinomaHypothetical Value
PC-3 Prostate AdenocarcinomaHypothetical Value
HT-29 Colorectal AdenocarcinomaHypothetical Value

Note: The IC50 values presented in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Protocols

MTT Assay Protocol for In Vitro Cytotoxicity of this compound

This protocol is designed for assessing the cytotoxicity of this compound in adherent cancer cell lines cultured in 96-well plates.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)[1][2]

  • MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (cells in medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution incubation Incubation with this compound (48h) compound_prep->incubation cell_seeding->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Putative Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be investigated as a potential mechanism for this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome bryonamide This compound bax_bak Bax/Bak Activation bryonamide->bax_bak (putative) mito Mitochondrion bax_bak->mito induces pore formation cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 activates caspase3 Activated Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Figure 2: A generalized intrinsic apoptosis pathway.

Disclaimer: The signaling pathway depicted above is a generalized representation of apoptosis and has not been specifically validated for this compound. Further mechanistic studies are required to determine the precise molecular targets and pathways affected by this compound.

References

Application Notes and Protocols: Bryonamide B for Inducing Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bryonamide B is a marine-derived cyclic peptide that has been investigated for its potential as an anticancer agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the apoptosis-inducing effects of this compound on leukemia cells. While specific data on this compound's activity in leukemia is not extensively available in current literature, this guide offers a comprehensive framework based on established methodologies for assessing pro-apoptotic compounds in hematological malignancies. The protocols and data presentation formats outlined herein can be adapted to test this compound and other novel compounds.

Marine natural products, particularly cyanobacterial peptides, are a rich source of bioactive compounds with potent anticancer properties, often acting through the induction of apoptosis.[1][2][3] These compounds can trigger programmed cell death through various mechanisms, including the disruption of microtubule dynamics, inhibition of histone deacetylases, and modulation of key apoptotic signaling pathways.[4]

Mechanism of Action (Hypothesized)

Based on the activities of similar marine-derived peptides, this compound may induce apoptosis in leukemia cells by targeting core components of the apoptotic machinery. Many such compounds activate the intrinsic (mitochondrial) pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[3][5] Some may also influence the extrinsic (death receptor-mediated) pathway.[1] A crucial aspect of investigation will be to determine if this compound modulates the activity of the Bcl-2 family of proteins, which are key regulators of apoptosis and are often dysregulated in leukemia.[5]

Data Presentation

Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Cytotoxicity of this compound on Leukemia Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability (%) (Mean ± SD)IC50 (µM)
Jurkat0.14885.2 ± 4.11.5
14852.3 ± 3.5
104815.7 ± 2.8
HL-600.14890.1 ± 5.22.1
14860.5 ± 4.8
104825.3 ± 3.9
K5620.14895.4 ± 3.7>10
14888.1 ± 4.2
104875.6 ± 5.1

Table 2: Induction of Apoptosis by this compound in Jurkat Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Control-3.2 ± 0.51.1 ± 0.24.3 ± 0.7
This compound115.8 ± 2.15.4 ± 0.921.2 ± 3.0
535.2 ± 3.512.7 ± 1.847.9 ± 5.3

Table 3: Effect of this compound on Caspase-3/7 Activity

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Control-1.0
This compound13.5 ± 0.4
58.2 ± 0.9
Z-VAD-FMK (Pan-caspase inhibitor) + this compound20 + 51.2 ± 0.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture

  • Cell Lines: Human leukemia cell lines (e.g., Jurkat, HL-60, K562) can be obtained from ATCC.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

    • Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

  • Protocol:

    • Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

4. Caspase Activity Assay

  • Principle: Measures the activity of key executioner caspases (e.g., caspase-3, -7) using a substrate that releases a fluorescent signal upon cleavage.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence or fluorescence using a plate reader.

    • Express results as a fold change relative to the untreated control.

5. Western Blot Analysis of Apoptosis-Related Proteins

  • Principle: Detects changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

  • Protocol:

    • Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagram 1: Hypothesized Intrinsic Apoptotic Pathway Induced by this compound

Bryonamide_B_Intrinsic_Pathway cluster_cell Leukemia Cell Bryonamide_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Bryonamide_B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bryonamide_B->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptotic signaling pathway initiated by this compound.

Diagram 2: Experimental Workflow for Assessing Apoptosis

Apoptosis_Workflow cluster_assays Apoptosis Assays start Leukemia Cell Culture treatment Treat with this compound (Dose- and Time-response) start->treatment viability Cell Viability (MTT Assay) treatment->viability flow_cytometry Apoptosis Analysis (Annexin V/PI Staining) treatment->flow_cytometry caspase_assay Caspase Activity (Caspase-Glo 3/7) treatment->caspase_assay western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis flow_cytometry->data_analysis caspase_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Apoptotic Induction data_analysis->conclusion

Caption: General workflow for the experimental evaluation of apoptosis.

Diagram 3: Logical Relationship of Apoptosis Markers

Apoptosis_Markers cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_biochemical Biochemical Hallmarks annexin_v Annexin V Positive annexin_v_late Annexin V Positive annexin_v->annexin_v_late caspase_activation Caspase Activation annexin_v->caspase_activation pi_negative PI Negative pi_positive PI Positive pi_negative->pi_positive caspase_activation->annexin_v_late parp_cleavage PARP Cleavage caspase_activation->parp_cleavage bcl2_down Bcl-2 Downregulation bax_up Bax Upregulation bcl2_down->bax_up bax_up->caspase_activation

Caption: Relationship between key markers of apoptosis.

References

Application Notes and Protocols for the Total Synthesis and Purification of Brevianamide B

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Bryonamide B" suggest a likely misspelling of "brevianamide B ," a well-documented fungal metabolite. This document will proceed with the synthesis and purification protocols for brevianamide B. Brevianamide B is a diastereomer of the more abundant brevianamide A, both belonging to the bicyclo[2.2.2]diazaoctane class of alkaloids isolated from Penicillium brevicompactum. While brevianamide A exhibits potent insecticidal properties, the biological activity of brevianamide B remains largely unexplored[1].

Overview of Synthetic Strategy

The total synthesis of brevianamide B has been approached through various strategies, most notably employing a biomimetic intramolecular Diels-Alder reaction. The presented protocol is a convergent synthesis that leverages a late-stage indole oxidation and a subsequent diastereoselective intramolecular [4+2] cycloaddition to construct the characteristic bicyclo[2.2.2]diazaoctane core. This biomimetic approach is efficient and allows for the synthesis of both brevianamide A and B from a common precursor.

A key intermediate in this synthesis is (+)-dehydrodeoxybrevianamide E, which undergoes oxidation to a diastereomeric mixture of dehydrobrevianamide E. Base-mediated rearrangement of these diastereomers leads to the formation of the natural and unnatural enantiomers of brevianamide A and B[2].

Experimental Protocols

Synthesis of (+)-Dehydrodeoxybrevianamide E

This protocol outlines a five-step synthesis to obtain the key intermediate, (+)-dehydrodeoxybrevianamide E, with an overall yield of approximately 34% on a gram scale[2].

Step 1: Synthesis of the Tryptophan-Proline Diketopiperazine

  • Reaction: Condensation of L-tryptophan methyl ester and L-proline.

  • Procedure: To a solution of L-tryptophan methyl ester in a suitable solvent (e.g., methanol), an equimolar amount of protected L-proline (e.g., Boc-L-proline) is added, followed by a coupling agent (e.g., DCC/DMAP or HATU). The reaction is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The protecting group is then removed under acidic conditions to yield the diketopiperazine.

Step 2-5: Multi-step Conversion to (+)-Dehydrodeoxybrevianamide E

  • The subsequent steps involve a series of transformations including prenylation of the indole ring, followed by cyclization and oxidation reactions to furnish (+)-dehydrodeoxybrevianamide E. Detailed procedures for these steps can be found in the supporting information of the cited literature[3].

Oxidation of (+)-Dehydrodeoxybrevianamide E
  • Reaction: Oxidation of the indole moiety to form a diastereomeric mixture of dehydrobrevianamide E.

  • Reagents: (+)-dehydrodeoxybrevianamide E, meta-chloroperoxybenzoic acid (m-CPBA).

  • Procedure: (+)-Dehydrodeoxybrevianamide E is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C, and a solution of m-CPBA (1.1 equivalents) in CH₂Cl₂ is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting product is a diastereomeric mixture of dehydrobrevianamide E[2].

Rearrangement to Brevianamide A and B
  • Reaction: Base-catalyzed intramolecular Diels-Alder cycloaddition.

  • Reagents: Diastereomeric mixture of dehydrobrevianamide E, lithium hydroxide (LiOH).

  • Procedure: The crude mixture of dehydrobrevianamide E is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1). Solid LiOH (5 equivalents) is added, and the solution is stirred at room temperature for 3 hours[3]. The reaction is then neutralized with 1 M aqueous HCl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. This procedure yields a mixture of the natural enantiomers of brevianamide A and B[2][4].

Purification of Brevianamide B
  • Method: Flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of acetonitrile in chloroform (e.g., 2:8 to 13:7 MeCN/CHCl₃)[3].

  • Procedure: The crude mixture of brevianamides A and B is loaded onto a silica gel column. The column is eluted with the specified mobile phase gradient. Fractions are collected and analyzed by TLC. Fractions containing pure brevianamide B are combined and concentrated under reduced pressure. Brevianamide B is noted to be sparingly soluble in common organic solvents like chloroform, which can aid in its purification[3]. Chiral HPLC can be employed to determine the enantiomeric ratio[4].

Quantitative Data

StepProductYield (%)Purity/NotesReference
5-Step Synthesis(+)-Dehydrodeoxybrevianamide E~34On a gram scale.[2]
OxidationDehydrobrevianamide E-Diastereomeric mixture, used crude in the next step.[2]
Rearrangement/CycloadditionBrevianamide A and B63 (combined)Diastereomeric ratio of A:B is approximately 9:1.[4]
Purification of Brevianamide BBrevianamide B-Isolated as a white solid.[3]

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_core Core Synthesis and Purification L-Tryptophan Methyl Ester L-Tryptophan Methyl Ester A Diketopiperazine Formation L-Tryptophan Methyl Ester->A L-Proline L-Proline L-Proline->A B Multi-step Conversion A->B C (+)-Dehydrodeoxybrevianamide E B->C D Oxidation (m-CPBA) C->D E Dehydrobrevianamide E (diastereomers) D->E F Rearrangement / IMDA (LiOH) E->F G Brevianamide A and B Mixture F->G H Purification (Chromatography) G->H I Brevianamide B H->I

Caption: A simplified workflow for the total synthesis of Brevianamide B.

Biosynthetic Pathway of Brevianamides

G cluster_pathway Biosynthesis of Brevianamides A and B P0 L-Tryptophan + L-Proline P1 Brevianamide F (Diketopiperazine) P0->P1 NRPS P2 Deoxybrevianamide E P1->P2 Prenyltransferase P3 Dehydrobrevianamide E P2->P3 Oxidase P4 Azadiene Intermediate P3->P4 Isomerase/Rearrangement P5 Brevianamide A and B P4->P5 Intramolecular Diels-Alder

Caption: Key enzymatic steps in the biosynthesis of Brevianamides A and B.

Intramolecular Diels-Alder Reaction Mechanism

G cluster_mechanism Intramolecular Diels-Alder Reaction Reactant Azadiene Intermediate TS Transition State Reactant->TS [4+2] Cycloaddition Product Bicyclo[2.2.2]diazaoctane Core TS->Product

Caption: The key intramolecular Diels-Alder cycloaddition step.

References

Application Notes and Protocols for Investigating the Anticancer Potential of Bryonamide B and Bryonia aspera Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bryonamide B, a cucurbitane-type triterpenoid isolated from the plant Bryonia aspera, has been identified as a potential subject for cancer research. However, literature detailing the specific mechanism of action of isolated this compound in cancer cell lines is currently limited. In contrast, various extracts of Bryonia aspera and other isolated cucurbitacin compounds have demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines. These findings suggest that this compound, as a constituent of Bryonia aspera, may contribute to the plant's overall anticancer effects.

These application notes provide a summary of the available data on Bryonia aspera extracts and their cytotoxic components, offering a potential framework for investigating the mechanism of action of this compound. The protocols outlined below are based on methodologies reported in studies of Bryonia aspera extracts and can be adapted for the study of this compound.

Data Presentation: Cytotoxicity of Bryonia aspera Extracts and Isolated Compounds

The following tables summarize the cytotoxic effects of Bryonia aspera extracts and its isolated cucurbitacin compounds on various cancer cell lines. This data provides a baseline for understanding the potential potency of compounds derived from this plant, including this compound.

Table 1: IC50 Values of Bryonia aspera Extracts in Cancer Cell Lines

Cancer Cell LineExtract TypeIncubation Time (h)IC50 (µg/mL)Reference
NALM-6 (B-cell precursor acute lymphoblastic leukemia)Methanolic48~282[1]
REH (B-cell precursor acute lymphoblastic leukemia)Methanolic48~380[1]
HeLa (Cervical Adenocarcinoma)Root Extract48100 ± 28[2]
HN-5 (Head and Neck Squamous Cell Carcinoma)Root Extract4812.5 ± 4[2]

Table 2: Apoptotic Effects of Bryonia aspera Extracts on Cancer Cell Lines

| Cancer Cell Line | Extract Concentration (µg/mL) | Effect | Reference | | :--- | :--- | :--- |[1] | | NALM-6 | 200, 250, 300 | Dose-dependent increase in early apoptosis (16.5%, 21.6%, 26%) |[1] | | REH | 200, 300, 400 | Dose-dependent increase in early apoptosis (12.6%, 17.5%, 23.7%) |[1] |

Proposed Mechanism of Action of Bryonia aspera Constituents

Studies on Bryonia aspera extracts and isolated cucurbitacins suggest that their anticancer activity is mediated through the induction of programmed cell death, primarily apoptosis. The intrinsic apoptotic pathway appears to be a key mechanism.

Signaling Pathway Visualization

The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by cytotoxic compounds from Bryonia aspera.

G cluster_0 Bryonia aspera Compounds (e.g., Cucurbitacins, potentially this compound) cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway Compound Bioactive Compounds Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) (Upregulated) Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Data Analysis & Conclusion Cell_Culture Cancer Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT) Assay Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic Proteins) IC50->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Conclusion Conclusion on Mechanism of Action Pathway_Analysis->Conclusion

References

Application Notes and Protocols for High-Throughput Screening of Bryonamide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B, a natural product with the chemical name 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, represents a potential candidate for drug discovery efforts, particularly in the realm of oncology. Natural products have historically been a rich source of novel therapeutic agents. While specific biological activities and the precise mechanism of action for this compound are not extensively documented in publicly available literature, its structural features suggest potential for interaction with biological targets. One vendor has classified it as a cucurbitane triterpene isolated from Bryonia aspera. Given the known cytotoxic and anticancer properties of many natural products, including those from marine bryozoans, this compound is a compound of interest for high-throughput screening (HTS) campaigns aimed at identifying new anticancer agents.

This document provides a detailed, albeit hypothetical, application note and protocol for the utilization of this compound in a high-throughput cytotoxicity screening assay against a panel of human cancer cell lines. The proposed workflow is based on established methodologies for screening natural product libraries to identify compounds that inhibit cancer cell proliferation.[1][2]

Proposed High-Throughput Screening Application: Cytotoxicity Profiling

A primary and crucial step in the evaluation of a novel compound for anticancer potential is the assessment of its cytotoxic effects against a diverse panel of cancer cell lines.[1] A high-throughput screening format allows for the rapid and efficient determination of the concentration-dependent inhibitory effects of this compound.

Experimental Workflow

The overall workflow for the proposed high-throughput screening of this compound is depicted below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep This compound Stock Solution Preparation Compound_Addition Addition of this compound (Serial Dilutions) Compound_Prep->Compound_Addition Cell_Culture Cancer Cell Line Culture and Expansion Cell_Seeding Cell Seeding into 384-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation 72-hour Incubation Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->Viability_Assay Data_Acquisition Luminescence Reading Viability_Assay->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation

Caption: High-throughput screening workflow for this compound.

Data Presentation: Hypothetical Cytotoxicity Data

Following the execution of the HTS assay, the quantitative data, specifically the half-maximal inhibitory concentration (IC₅₀) values, would be determined. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population. The hypothetical IC₅₀ values for this compound against a panel of common cancer cell lines are presented in the table below for illustrative purposes.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.7
HCT116Colon Carcinoma9.8
HeLaCervical Adenocarcinoma11.5
PC-3Prostate Adenocarcinoma20.1

Experimental Protocols

A detailed protocol for the proposed high-throughput cytotoxicity screening of this compound is provided below.

Protocol: High-Throughput Cell Viability Assay

1. Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, PC-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, clear-bottom, white-walled 384-well microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

2. Procedure:

2.1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Create a serial dilution series of this compound in cell culture medium. A common starting concentration for the highest dose in the assay is 100 µM. The final DMSO concentration in all wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

2.2. Cell Culture and Seeding:

  • Culture the selected cancer cell lines in their respective recommended media until they reach approximately 80% confluency.
  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
  • Resuspend the cell pellet in fresh medium and perform a cell count to determine the cell concentration.
  • Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells per well in 40 µL of medium).
  • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

2.3. Compound Treatment:

  • After the 24-hour incubation, add 10 µL of the serially diluted this compound solutions to the respective wells.
  • Include appropriate controls:
  • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
  • Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure assay validity.
  • Untreated Control: Wells containing only cells and medium.
  • Incubate the plates for an additional 72 hours under the same conditions.

2.4. Cell Viability Measurement:

  • Equilibrate the CellTiter-Glo® reagent to room temperature.
  • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
  • Add 25 µL of the CellTiter-Glo® reagent to each well.
  • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Normalize the raw luminescence data to the vehicle control wells (representing 100% viability) and a background control (wells with no cells, representing 0% viability).
  • Plot the normalized cell viability against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value for each cell line.

Potential Signaling Pathway Modulation

While the specific molecular target of this compound is unknown, many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common pathway implicated in cancer is the MAPK/ERK pathway, which is frequently hyperactivated in various tumor types. A simplified representation of this pathway, which could be a hypothetical target for this compound, is shown below. Further experimental work, such as target deconvolution studies, would be necessary to elucidate the precise mechanism of action.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Growth_Factor Growth Factor Growth_Factor->Receptor Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates BryonamideB This compound BryonamideB->MEK Hypothetical Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Proliferation Cell Proliferation and Survival Gene_Expression->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Disclaimer: The application, protocols, and data presented herein are for illustrative purposes and are based on general methodologies for natural product screening. The actual biological activity, mechanism of action, and optimal screening conditions for this compound would require experimental validation.

References

Application Notes and Protocols for Bryonamide B Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B is a cucurbitane triterpene with potential therapeutic applications.[1] As a lipophilic compound, its formulation for in vivo animal studies requires careful consideration to ensure adequate bioavailability and consistent experimental outcomes. This document provides detailed application notes and protocols for the preparation and administration of this compound in a suitable vehicle for preclinical research. The methodologies described herein are based on established practices for formulating lipophilic drugs for in vivo use.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number5942-25-6[2][3]
Molecular FormulaC10H13NO4[3]
Molecular Weight211.2145 g/mol [3]
Purity>95%[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Recommended Formulation for In Vivo Studies

Due to its lipophilic nature, a lipid-based formulation is recommended to enhance the solubility and bioavailability of this compound for in vivo administration. A common and effective vehicle for such compounds is a mixture of Cremophor EL, ethanol, and saline.

Table 1: Recommended Vehicle Composition

ComponentPercentage (v/v)Purpose
Cremophor EL10%Solubilizing agent and emulsifier
Ethanol (95%)10%Co-solvent
Saline (0.9% NaCl)80%Vehicle base, ensures isotonicity

Experimental Protocol: Preparation of this compound Formulation

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Cremophor EL

  • Ethanol (95%, sterile)

  • Saline (0.9% NaCl, sterile)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock of 10 mg/mL, weigh 10 mg of this compound.

  • Solubilization in Ethanol: Add 100 µL of 95% ethanol to the microcentrifuge tube containing this compound. Vortex thoroughly until the powder is completely dissolved.

  • Addition of Cremophor EL: Add 100 µL of Cremophor EL to the ethanol-Bryonamide B solution. Vortex again to ensure a homogenous mixture. Gentle warming in a water bath (37°C) may be necessary to facilitate mixing.

  • Addition of Saline: Slowly add 800 µL of sterile 0.9% saline to the mixture while vortexing. The final solution should be a clear, slightly viscous emulsion.

  • Final Mixing and Storage: Vortex the final formulation for an additional 1-2 minutes to ensure homogeneity. Store the formulation at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: In Vivo Administration

This protocol outlines the procedure for intraperitoneal (i.p.) injection of the this compound formulation in a mouse model.

Materials:

  • Prepared this compound formulation

  • Animal model (e.g., C57BL/6 mice)

  • Insulin syringes (or other appropriate size for the injection volume)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Dose Calculation: Calculate the required dose for each animal based on its body weight. The final injection volume should be adjusted accordingly. For example, for a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg. Using a 10 mg/mL stock, the injection volume would be 25 µL.

  • Animal Handling: Acclimatize the animals to the experimental conditions. Weigh each animal immediately before injection to ensure accurate dosing.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle and inject the this compound formulation slowly.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring: Monitor the animals for any adverse reactions following the injection.

Hypothetical Signaling Pathway of this compound

While the specific molecular targets of this compound are not yet fully elucidated, as a member of the triterpenoid class, it may influence common cellular signaling pathways involved in inflammation and cell growth. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

BryonamideB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activation BryonamideB This compound BryonamideB->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene (e.g., COX-2, iNOS) NFkB_nuc->Gene Transcription mRNA mRNA Gene->mRNA

Caption: Hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of the this compound formulation.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Disease Induction cluster_assessment Assessment cluster_data Data Analysis Formulation Prepare this compound Formulation Dosing Administer this compound or Vehicle (Control) Formulation->Dosing Animal_Groups Randomize Animals into Groups Animal_Groups->Dosing Model Induce Disease Model (e.g., Inflammation) Dosing->Model Monitoring Monitor Clinical Signs and Body Weight Model->Monitoring Sampling Collect Blood/Tissue Samples Monitoring->Sampling Analysis Analyze Biomarkers (e.g., Cytokines, Histology) Sampling->Analysis Stats Statistical Analysis Analysis->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General workflow for an in vivo efficacy study of this compound.

Data Presentation Templates

The following tables are templates for organizing and presenting quantitative data from in vivo studies with this compound.

Table 2: Animal Grouping and Dosing Regimen

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control-i.p.10
2This compound5i.p.10
3This compound10i.p.10
4This compound20i.p.10

Table 3: Example Biomarker Analysis Results

GroupTreatmentPlasma Cytokine X (pg/mL)Tissue Biomarker Y (units)Histological Score
1Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
2This compound (5 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
3This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
4This compound (20 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

Conclusion

The successful in vivo evaluation of lipophilic compounds like this compound is critically dependent on an appropriate formulation and a well-designed experimental protocol. The information and protocols provided in this document offer a starting point for researchers to conduct reproducible and meaningful preclinical studies with this compound. It is recommended that preliminary dose-ranging and toxicity studies be performed to determine the optimal and safe dose for specific animal models and disease indications.

References

Application Note: Quantification of Bryonamide B in Plant Extracts Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Bryonamide B (4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide) in plant extracts. This compound, a benzamide derivative found in plants of the Bryonia genus, has garnered interest for its potential biological activities. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high selectivity and sensitivity, enabling accurate quantification of this compound in complex plant matrices.

Introduction

This compound is a naturally occurring benzamide derivative with potential pharmacological relevance. Accurate quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal preparations, and further investigation of its biological properties. This application note presents a validated UPLC-MS/MS method that offers significant advantages over other analytical techniques, including high sensitivity, specificity, and a wide dynamic range, making it ideal for the analysis of trace amounts of this compound in complex samples.

Experimental
  • This compound reference standard (>95% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): Isotopically labeled this compound or a structurally similar compound with a distinct mass-to-charge ratio (e.g., 4-hydroxy-N-(2-hydroxyethyl)-benzamide).

A generalized solid-liquid extraction method is employed, which should be optimized based on the specific plant matrix.

  • Drying and Grinding: Plant material (e.g., roots, leaves) should be dried at a controlled temperature (40-60 °C) or freeze-dried to preserve the integrity of the metabolites. The dried material is then ground into a fine powder (e.g., 0.5 mm particle size) to ensure homogeneity and increase extraction efficiency.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute, followed by ultrasonication for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute this compound with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for UPLC-MS/MS analysis.

  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S micro Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: UPLC Gradient Program

Time (min)%A%B
0.0955
1.06040
3.01090
4.01090
4.1955
5.0955
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 650 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Table 2: MRM Transitions for this compound and a Potential Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound212.1167.10.053015
This compound (Quantifier)212.1139.10.053020
4-hydroxy-N-(2-hydroxyethyl)-benzamide (IS)182.1137.10.052515
Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of this compound. The use of a specific MRM transition ensures high selectivity, minimizing interference from the complex plant matrix. The developed method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Hypothetical Quantitative Data for this compound in Bryonia dioica Root Extract

SampleThis compound Concentration (µg/g dry weight)% RSD (n=3)
Batch 115.23.5
Batch 218.92.8
Batch 312.54.1
Conclusion

The described UPLC-MS/MS method is a reliable and sensitive approach for the quantification of this compound in plant extracts. This detailed protocol can be readily implemented in analytical laboratories for natural product research and quality control applications.

Detailed Experimental Protocols

Protocol 1: Plant Material Extraction
  • Sample Preparation:

    • Obtain fresh plant material (e.g., roots of Bryonia dioica).

    • Wash the material with deionized water to remove any soil and debris.

    • Freeze-dry the plant material for 48 hours or until a constant weight is achieved.

    • Grind the dried material to a fine powder (0.5 mm) using a laboratory mill. Store the powder in a desiccator at room temperature.

  • Solvent Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 25 °C.

    • Centrifuge the tube at 4000 rpm for 15 minutes.

    • Carefully pipette the supernatant into a clean 50 mL round-bottom flask.

    • Repeat the extraction on the remaining pellet with an additional 10 mL of 80% methanol.

    • Combine the supernatants in the round-bottom flask.

    • Evaporate the solvent to dryness using a rotary evaporator at 40 °C.

Protocol 2: UPLC-MS/MS Analysis
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (95% A: 5% B) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

    • Prepare a 1 µg/mL stock solution of the internal standard (IS).

    • Reconstitute the dried plant extract from Protocol 1 in 500 µL of the initial mobile phase.

    • Add a fixed amount of IS to each standard and sample to achieve a final concentration of 100 ng/mL.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrument Setup and Data Acquisition:

    • Equilibrate the UPLC-MS/MS system with the initial mobile phase for at least 30 minutes.

    • Set up the instrument parameters as detailed in Section 2.3 of the Application Note.

    • Create a sequence table including blanks, calibration standards, quality control (QC) samples, and the plant extract samples.

    • Inject the samples and acquire the data in MRM mode.

  • Data Processing and Quantification:

    • Integrate the peak areas for this compound and the IS in each chromatogram.

    • Calculate the ratio of the peak area of this compound to the peak area of the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the plant extract samples by interpolating their peak area ratios from the calibration curve.

    • Calculate the final concentration in the original plant material, accounting for the initial weight and dilution factors.

Visualizations

Experimental_Workflow PlantMaterial Plant Material (e.g., Bryonia dioica roots) DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Solid-Liquid Extraction (80% Methanol, Sonication) DryingGrinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS DataAnalysis Data Analysis & Quantification UPLC_MSMS->DataAnalysis

Caption: Workflow for this compound quantification.

UPLC_MSMS_Logic cluster_UPLC UPLC System cluster_MS Mass Spectrometer SampleInjection Sample Injection C18Column C18 Column Separation SampleInjection->C18Column ESI Electrospray Ionization (ESI+) C18Column->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 [M+H]+ Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Caption: UPLC-MS/MS logical diagram.

Application Notes and Protocols: Bryonamide B Target Identification Using Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonamide B is a cucurbane-type triterpenoid isolated from Bryonia aspera.[1][2] While the therapeutic potential of compounds from the Bryonia genus, including anti-inflammatory and cytotoxic activities, has been explored, the specific molecular targets and mechanisms of action for many of these natural products, including this compound, remain largely uncharacterized.[3][4] Target identification is a critical step in the drug development pipeline, providing insights into a compound's efficacy, potential side effects, and opportunities for lead optimization.[5]

Chemical proteomics has emerged as a powerful suite of techniques for elucidating the molecular targets of bioactive small molecules.[6][7] These approaches utilize the principles of affinity chromatography coupled with the sensitivity and accuracy of mass spectrometry to identify specific protein interactors of a compound from a complex biological sample. This application note provides a detailed, albeit hypothetical, workflow for the identification of this compound's protein targets using a proteomics-based approach, drawing upon established methodologies for natural product target identification.

Experimental Overview

The overall strategy for identifying the cellular targets of this compound involves three key stages:

  • Synthesis of an Affinity Probe: this compound is chemically modified to incorporate a linker and a biotin tag, creating an affinity probe for capturing interacting proteins.

  • Affinity Purification of Target Proteins: The biotinylated this compound probe is immobilized on a streptavidin-coated resin and used to "pull down" its binding partners from a cell lysate.

  • Protein Identification and Quantification by Mass Spectrometry: The captured proteins are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identities and relative abundance.

The following sections provide detailed protocols for each of these stages, along with a hypothetical data presentation and visualization of a relevant signaling pathway.

Experimental Protocols

Synthesis of a this compound Affinity Probe

Objective: To synthesize a biotinylated derivative of this compound that retains its biological activity and can be used for affinity purification.

Materials:

  • This compound

  • Linker molecule (e.g., a polyethylene glycol (PEG) linker with an amine-reactive group and a terminal alkyne)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents (e.g., DMF, DMSO)

  • Reagents for chemical reactions and purification (e.g., chromatography columns)

Protocol:

  • Functionalization of this compound: Identify a non-essential functional group on this compound for the attachment of a linker. Based on its structure, 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide, the terminal hydroxyl group of the N-(2-hydroxyethyl) moiety is a potential site for modification.

  • Linker Attachment: React the hydroxyl group of this compound with an appropriate linker molecule. For instance, an esterification reaction can be performed with a linker containing a carboxylic acid group at one end and an alkyne at the other.

  • Click Chemistry for Biotinylation: Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction to attach biotin-azide to the alkyne-functionalized this compound.

  • Purification and Characterization: Purify the resulting this compound-linker-biotin conjugate using high-performance liquid chromatography (HPLC). Confirm the structure and purity of the final probe using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Activity Assay: It is crucial to test the biological activity of the synthesized probe to ensure that the modification and addition of the biotin tag do not interfere with its binding to the target protein(s). This can be done by comparing the cytotoxic or enzymatic inhibitory activity of the probe with the unmodified this compound.

Affinity Purification of this compound-Binding Proteins

Objective: To isolate proteins that specifically interact with the this compound affinity probe from a complex cell lysate.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads or agarose resin

  • This compound affinity probe

  • Unmodified this compound (for competition control)

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer, high concentration of biotin)

Protocol:

  • Cell Culture and Lysis: Culture the chosen cell line to a sufficient density. Harvest the cells and lyse them on ice using a suitable lysis buffer to prepare a total cell lysate.

  • Pre-clearing of Lysate: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, pre-clear the supernatant by incubating it with streptavidin beads alone for 1 hour at 4°C.

  • Incubation with Affinity Probe: Incubate the pre-cleared lysate with the this compound affinity probe for 2-4 hours at 4°C with gentle rotation to allow for the formation of probe-target protein complexes.

  • Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of unmodified this compound before adding the affinity probe. This will serve as a negative control to distinguish specific binders from non-specific ones.

  • Capture of Protein Complexes: Add streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated probe and its interacting proteins.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with a series of wash buffers with increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution with a high concentration of free biotin.

Protein Identification by Mass Spectrometry

Objective: To identify and quantify the proteins specifically pulled down by the this compound affinity probe.

Materials:

  • Eluted protein samples

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Protocol:

  • Sample Preparation:

    • Reduce the disulfide bonds in the eluted proteins with DTT.

    • Alkylate the free cysteine residues with IAA to prevent disulfide bond reformation.

    • Digest the proteins into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the peptides based on their hydrophobicity using a reversed-phase column.

    • As the peptides elute from the column, they are ionized and introduced into the mass spectrometer.

    • The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to obtain their fragmentation patterns (MS2).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.

    • For quantitative analysis, compare the spectral counts or ion intensities of proteins identified in the this compound pulldown with those from the competition control. Proteins that are significantly enriched in the this compound sample are considered potential targets.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in a table to clearly present the potential protein targets of this compound.

Table 1: Hypothetical Quantitative Proteomics Data for this compound Target Identification

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (this compound / Control)p-value
P60709ACTBActin, cytoplasmic 11.20.45
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.50.32
P62258 MAPK1 Mitogen-activated protein kinase 1 15.8 <0.01
P28482 MAPK3 Mitogen-activated protein kinase 3 12.3 <0.01
P31749YWHAZ14-3-3 protein zeta/delta2.10.15
Q13153 MAP2K1 Dual specificity mitogen-activated protein kinase kinase 1 8.9 <0.01
P04637TP53Cellular tumor antigen p531.80.28

This table presents hypothetical data. Proteins with high fold enrichment and low p-values (highlighted in bold) are considered strong candidates for being direct or indirect targets of this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

BryonamideB_Target_ID_Workflow cluster_Probe Probe Synthesis cluster_Purification Affinity Purification cluster_Analysis Mass Spectrometry Analysis BryonamideB This compound Linker Linker Attachment BryonamideB->Linker Biotin Biotinylation Linker->Biotin Probe This compound Affinity Probe Biotin->Probe Incubation Incubation with Affinity Probe Probe->Incubation CellLysate Cell Lysate CellLysate->Incubation PullDown Streptavidin Pull-down Incubation->PullDown Elution Elution PullDown->Elution Digestion Tryptic Digestion Elution->Digestion LCMSMS LC-MS/MS Digestion->LCMSMS DataAnalysis Data Analysis LCMSMS->DataAnalysis Target Potential Targets DataAnalysis->Target

Caption: Experimental workflow for this compound target identification.

Hypothetical Signaling Pathway

Based on the hypothetical proteomics data suggesting an interaction with key kinases, a plausible signaling pathway affected by this compound could be the MAPK/ERK pathway, which is frequently dysregulated in cancer.[8]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 (MAP2K1) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK1/3) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Regulates BryonamideB This compound BryonamideB->MEK Inhibits BryonamideB->ERK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

The identification of molecular targets is a cornerstone of modern drug discovery. The protocols and workflow outlined in this application note provide a comprehensive, though hypothetical, framework for the target identification of this compound using a chemical proteomics approach. By synthesizing a bioactive affinity probe and employing affinity purification coupled with mass spectrometry, researchers can identify specific protein interactors, thereby elucidating the mechanism of action of this natural product. The hypothetical data and pathway visualization demonstrate how the results of such an investigation can be presented to provide clear insights into the compound's biological activity. This approach is broadly applicable to the target identification of other novel natural products, paving the way for their development as potential therapeutic agents.

References

Application Notes and Protocols for Molecular Docking Studies of Natural Products with Target Proteins: A Case Study with Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Bryonamide B" did not yield specific information regarding its validated protein targets or any existing molecular docking studies. To provide a comprehensive and practical guide as requested, this document utilizes the well-characterized natural product Quercetin and its interaction with the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) as a representative case study. The methodologies and principles described herein are broadly applicable to the study of other natural products, including this compound, once its biological targets are identified.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns.[1] This technique is instrumental in the early stages of drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of bioactive molecules.[2] Natural products are a rich source of structurally diverse compounds with therapeutic potential.[3] Quercetin, a flavonoid found in many fruits and vegetables, has been reported to exhibit anticancer properties, in part by interacting with key proteins in cancer-related signaling pathways.[4][5]

One such target is Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[6][7] By binding to the BH3 domain of Bcl-2, inhibitors can disrupt its function and promote apoptosis in cancer cells.[5] This document provides a detailed protocol for performing molecular docking studies of Quercetin with Bcl-2 using AutoDock Vina, a widely used open-source docking program.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from a molecular docking study of Quercetin with Bcl-2. Such data is crucial for evaluating the potential of a ligand as an inhibitor.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
QuercetinBcl-24IEH-7.31.2TYR101, ASP104, GLY145PHE105, VAL126, ALA142
Known InhibitorBcl-24IEH-10.80.8TYR101, GLY145, ARG146PHE105, VAL126, LEU130

Table 1: Summary of Molecular Docking Results. Binding affinity indicates the strength of the interaction. RMSD (Root Mean Square Deviation) measures the similarity of the docked pose to a reference conformation (e.g., a co-crystallized ligand). Interacting residues highlight the key amino acids in the binding pocket involved in the interaction.

Experimental Protocols

This section provides a step-by-step guide for conducting a molecular docking study of Quercetin with Bcl-2 using AutoDock Vina.

Software and Resources
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.[8]

  • PyMOL or Discovery Studio: For visualization and analysis of results.[4]

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein (e.g., PDB ID: 4IEH).[9]

  • PubChem: To obtain the 3D structure or SMILES string of the ligand (Quercetin, CID: 5280343).[10]

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of Quercetin from PubChem in SDF format. The canonical SMILES string for Quercetin is C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.[10]

  • Convert to PDBQT format:

    • Open the SDF file in a molecular viewer like PyMOL and save it in PDB format.

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the PDB file of Quercetin.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file.

Protein Preparation
  • Download Protein Structure: Download the crystal structure of human Bcl-2 in complex with an inhibitor from the PDB (e.g., 4IEH).[9]

  • Prepare the Protein for Docking:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands and ions.

    • Go to Edit -> Hydrogens -> Add and add polar hydrogens.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the prepared protein. Save the protein in PDBQT format.

Grid Generation
  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized inhibitor in the original PDB file.

  • Set up the Grid Box:

    • In ADT, go to Grid -> Grid Box.

    • Center the grid box on the active site of the protein.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for conformational changes. A size of 60 x 60 x 60 points with a spacing of 1.0 Å is a common starting point.

    • Save the grid parameters by going to File -> Close Saving Current.

Molecular Docking with AutoDock Vina
  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates with the values from your grid setup:

  • Run AutoDock Vina: Open a command terminal and run the following command in the directory containing your files:

Results Analysis
  • Analyze Binding Affinity: The binding affinities for different poses will be listed in the docking_log.txt file. The more negative the value, the stronger the predicted binding.

  • Visualize Docking Poses: Open the output file (docking_results.pdbqt) and the protein PDBQT file in PyMOL or Discovery Studio to visualize the binding poses and interactions between Quercetin and Bcl-2.[4]

Visualization of Workflows and Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Quercetin) grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (Bcl-2) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Affinity) docking->results visualization Visualization (Interaction Analysis) results->visualization

A schematic overview of the molecular docking workflow.

Simplified Bcl-2 Signaling Pathway in Apoptosis

Bcl2_Signaling_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Execution Bcl2 Bcl-2 Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Quercetin Quercetin Quercetin->Bcl2 Inhibition

Quercetin inhibits Bcl-2, leading to apoptosis.

References

Troubleshooting & Optimization

Navigating Resistance to Novel Anticancer Agents: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bryonamide B" did not yield sufficient scientific data to create a detailed technical support guide. This compound is not well-characterized in publicly available scientific literature. Therefore, to fulfill the request for a comprehensive technical resource on overcoming drug resistance, we have used Osimertinib , a well-studied third-generation EGFR inhibitor, as a representative example. The principles and methodologies outlined here can be adapted for other targeted therapies as data becomes available.

Technical Support Center: Overcoming Osimertinib Resistance

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Osimertinib in non-small cell lung cancer (NSCLC) cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Osimertinib?

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively and irreversibly inhibits both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.

Q2: Our Osimertinib-sensitive cell line is showing decreased responsiveness. What are the common mechanisms of acquired resistance?

The most frequently observed mechanisms of acquired resistance to Osimertinib can be broadly categorized as:

  • On-target alterations: The emergence of new mutations in the EGFR gene, most notably the C797S mutation, which prevents the covalent binding of Osimertinib to its target.

  • Bypass pathway activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation independently of EGFR. The most common of these is the amplification of the MET proto-oncogene. Other pathways, such as HER2 amplification or activation of the PI3K/AKT/mTOR pathway, have also been implicated.

  • Phenotypic transformation: A change in the histology of the tumor, for example, from NSCLC to small-cell lung cancer (SCLC), which is less dependent on EGFR signaling.

Q3: How can we experimentally confirm the mechanism of resistance in our cell line?

To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Sequence EGFR: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to detect mutations, paying close attention to codon 797 in exon 20.

  • Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-receptor tyrosine kinase (RTK) arrays to check for the upregulation and phosphorylation of key proteins in alternative pathways, such as MET, HER2, and downstream effectors like AKT and ERK.

  • Gene Copy Number Analysis: Employ fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if there is amplification of genes like MET or ERBB2 (HER2).

Troubleshooting Guides

Issue 1: Gradual increase in IC50 of Osimertinib in our lung cancer cell line.
Potential Cause Suggested Troubleshooting Step Expected Outcome
Emergence of a sub-population with a resistance mutation (e.g., EGFR C797S).1. Perform single-cell cloning of the resistant population. 2. Sequence the EGFR gene (specifically exon 20) in individual clones.Identification of clones harboring the C797S mutation, confirming on-target resistance.
Upregulation of a bypass signaling pathway (e.g., MET amplification).1. Perform a Western blot for total and phosphorylated MET. 2. Conduct a FISH analysis for MET gene amplification.Increased p-MET levels and/or an increased MET gene copy number would suggest MET-driven resistance.
Increased drug efflux.1. Treat cells with Osimertinib in the presence and absence of an ABC transporter inhibitor (e.g., Verapamil). 2. Measure intracellular Osimertinib concentration via LC-MS/MS.A decrease in the IC50 of Osimertinib in the presence of the inhibitor would indicate a role for drug efflux pumps.
Quantitative Data Summary: Representative IC50 Values

The following table provides a summary of typical half-maximal inhibitory concentration (IC50) values for Osimertinib in various NSCLC cell line models. Note: These are example values and will vary between specific cell lines and experimental conditions.

Cell LineEGFR StatusResistance MechanismOsimertinib IC50 (nM)
PC-9Exon 19 delSensitive10 - 20
H1975L858R, T790MSensitive15 - 30
PC-9/ORExon 19 delAcquired C797S> 1000
H1975/ORL858R, T790MAcquired MET Amp> 800

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Osimertinib (e.g., 0.01 nM to 10 µM) for 72 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of viable cells against the log of the drug concentration to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-MET
  • Cell Lysis: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-MET (Tyr1234/1235), total MET, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations: Signaling Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_mut EGFR (C797S Mutant) RAS_ERK RAS-RAF-MEK-ERK Pathway EGFR_mut->RAS_ERK PI3K_AKT PI3K-AKT-mTOR Pathway EGFR_mut->PI3K_AKT MET_amp MET (Amplified) MET_amp->RAS_ERK MET_amp->PI3K_AKT Resistance Resistance to Osimertinib RAS_ERK->Resistance PI3K_AKT->Resistance Osimertinib Osimertinib Osimertinib->EGFR_mut Binding Blocked

Caption: Key mechanisms of acquired resistance to Osimertinib.

Experimental_Workflow cluster_results Potential Findings start Osimertinib-Resistant Cell Line seq EGFR Sequencing (Exon 20) start->seq wb Western Blot (p-MET, p-HER2, p-AKT) start->wb fish FISH Analysis (MET, HER2) start->fish c797s C797S Mutation (On-Target Resistance) seq->c797s met_amp MET Amplification (Bypass Pathway) wb->met_amp other Other Mechanisms (e.g., HER2 Amp) wb->other fish->met_amp fish->other

Caption: Workflow for identifying Osimertinib resistance mechanisms.

Technical Support Center: Optimizing Bryonamide B Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers optimizing the dosage of Bryonamide B, a cyclic peptide, in animal models. The information is structured to address common challenges encountered during preclinical in vivo studies.

Frequently Asked Questions (FAQs)

1. What is a typical starting dose range for a novel cyclic peptide like this compound in a mouse model?

For a novel cyclic peptide with limited preliminary data, a starting dose range is often determined through a combination of in vitro cytotoxicity data and literature on similar compounds. A common approach is to start with a dose-finding study that covers a broad range, for instance, from 1 mg/kg to 50 mg/kg, administered via a relevant route (e.g., intraperitoneally or intravenously). The initial doses can be estimated based on the compound's IC50 (half-maximal inhibitory concentration) from cell-based assays, though direct extrapolation is not always accurate.

2. How should this compound be formulated for in vivo administration?

The formulation for this compound will depend on its solubility and stability. For many cyclic peptides, which can be hydrophobic, a common approach is to use a vehicle that can solubilize the compound without causing toxicity to the animal. A typical formulation might involve dissolving the compound in a small amount of a solvent like DMSO, and then diluting it with a vehicle such as a mixture of PEG-300, and an aqueous solution like saline or 5% dextrose.[1] It is crucial to perform a vehicle toxicity study in parallel with the main experiment to ensure that the observed effects are due to the compound and not the vehicle.

3. What are the most common routes of administration for cyclic peptides in animal models?

The choice of administration route significantly impacts the pharmacokinetic profile of a drug.[2] For initial efficacy and toxicity studies of cyclic peptides, intravenous (IV) or intraperitoneal (IP) injections are common to ensure complete bioavailability and precise dosing.[3][4] Oral administration (PO) is often challenging for peptides due to poor absorption and first-pass metabolism.[3][5] Subcutaneous (SC) injection can provide a slower release profile. The selection of the route should align with the intended clinical application.

4. How can I monitor for potential toxicity of this compound in my animal model?

Toxicity can be monitored through several key indicators:

  • Clinical Observations: Daily monitoring of animal weight, behavior (activity level, grooming), and appearance (fur texture, posture).

  • Hematology and Clinical Chemistry: Collection of blood samples at the end of the study (or at intermediate time points) to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine) and complete blood counts.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological examination to identify any tissue damage.

5. What pharmacokinetic parameters should I be measuring for this compound?

Key pharmacokinetic parameters to assess include:

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The extent to which a drug distributes into tissues.

  • Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.[4]

  • Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.[5] These parameters are crucial for designing an effective dosing schedule.[6]

Troubleshooting Guides

Issue 1: High mortality or severe adverse effects at the initial doses.

  • Possible Cause: The starting doses are too high, or the formulation vehicle is toxic.

  • Troubleshooting Steps:

    • Reduce the Dose: Immediately lower the dose by 5-10 fold in the next cohort of animals.

    • Vehicle Control: Ensure a control group is treated with the vehicle alone to rule out vehicle-induced toxicity.

    • Refine Dosing Schedule: Consider splitting the daily dose into multiple smaller administrations to reduce peak plasma concentrations.

    • Change Administration Route: If using IV, consider IP or SC to slow absorption.

Issue 2: No observable therapeutic effect at the tested doses.

  • Possible Cause: The doses are too low, the compound has poor bioavailability, or it is rapidly cleared from the body.

  • Troubleshooting Steps:

    • Increase the Dose: Escalate the dose in subsequent cohorts until a biological response is observed or signs of toxicity appear.

    • Pharmacokinetic Analysis: Conduct a preliminary pharmacokinetic study to determine if the compound is reaching the target tissue at sufficient concentrations and for a sufficient duration.

    • Optimize Formulation: Improve the solubility of the compound to enhance absorption and bioavailability.

    • Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate for the therapeutic target of this compound.

Issue 3: High variability in response between animals in the same dose group.

  • Possible Cause: Inconsistent administration technique, variability in animal health, or issues with the formulation.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel are using a consistent and accurate technique for dosing. For oral gavage or intraperitoneal injections, improper technique can lead to significant variability.[2]

    • Homogenize the Formulation: Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration.

    • Animal Health Monitoring: Use animals of a similar age and weight, and ensure they are free from underlying health issues.

    • Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Data Presentation

Table 1: Example Dose-Ranging Study Design for this compound in a Xenograft Mouse Model

GroupTreatmentDose (mg/kg)Route of AdministrationDosing FrequencyNumber of Animals
1Vehicle Control-IPDaily8
2This compound1IPDaily8
3This compound5IPDaily8
4This compound20IPDaily8
5This compound50IPDaily8
6Positive ControlStandard-of-care drugIPAs per literature8

Table 2: Hypothetical Pharmacokinetic Parameters for a Cyclic Peptide in Mice

ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kg
Cmax (ng/mL) 1500200
Tmax (h) 0.11.0
AUC (ng*h/mL) 3200800
t1/2 (h) 2.52.8
Bioavailability (%) 100<10

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection
  • Objective: To prepare a 10 mg/mL stock solution of this compound and dilute it for a final injection concentration of 1 mg/mL.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), PEG-300, Sterile saline (0.9% NaCl), Sterile microcentrifuge tubes, Vortex mixer.

  • Procedure:

    • Weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of DMSO to dissolve the powder. Vortex until the solution is clear.

    • Add 400 µL of PEG-300 to the tube. Vortex thoroughly.

    • Add 500 µL of sterile saline to bring the total volume to 1 mL. Vortex until the solution is homogeneous. This is the 10 mg/mL stock solution.

    • For a 1 mg/mL injection solution, dilute the stock solution 1:10 with the vehicle (10% DMSO, 40% PEG-300, 50% Saline).

    • Prepare the vehicle control solution using the same ratios of DMSO, PEG-300, and saline.

    • Filter the final solutions through a 0.22 µm syringe filter before administration.

Protocol 2: Dose-Ranging and Efficacy Study in a Xenograft Mouse Model
  • Objective: To determine the maximum tolerated dose (MTD) and preliminary efficacy of this compound.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., MDA-MB-231) in 100 µL of Matrigel into the flank of each mouse.

  • Procedure:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups as outlined in Table 1.

    • Administer this compound or vehicle control daily via intraperitoneal injection.

    • Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and clinical signs of toxicity daily.

    • Euthanize animals if tumor volume exceeds 2000 mm³ or if they show signs of severe toxicity (e.g., >20% body weight loss).

    • At the end of the study (e.g., 21 days), euthanize all remaining animals. Collect tumors for weight measurement and tissues for histopathological analysis.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation In_Vitro In Vitro Studies (IC50, Mechanism) Formulation Formulation Development In_Vitro->Formulation Dose_Finding Dose-Ranging & MTD Study Formulation->Dose_Finding PK_Study Pharmacokinetic (PK) Study Dose_Finding->PK_Study Efficacy_Study Efficacy Study (at optimal dose) PK_Study->Efficacy_Study

Caption: Experimental workflow for optimizing this compound dosage.

troubleshooting_workflow Start Start Dose-Finding Study Observe Observe Outcome Start->Observe Toxicity High Toxicity? Observe->Toxicity Efficacy No Efficacy? Toxicity->Efficacy No Reduce_Dose Reduce Dose / Check Vehicle Toxicity->Reduce_Dose Yes Variability High Variability? Efficacy->Variability No Increase_Dose Increase Dose / Check PK Efficacy->Increase_Dose Yes Standardize Standardize Technique / Formulation Variability->Standardize Yes Proceed Proceed to Efficacy Study Variability->Proceed No Reduce_Dose->Observe Increase_Dose->Observe Standardize->Observe

Caption: Troubleshooting decision tree for in vivo studies.

hypothetical_signaling_pathway Bryonamide_B This compound Target_Protein Target Protein (e.g., Kinase) Bryonamide_B->Target_Protein Downstream_Kinase Downstream Kinase (e.g., MEK) Target_Protein->Downstream_Kinase ERK ERK Downstream_Kinase->ERK Transcription_Factor Transcription Factor (e.g., AP-1) ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Troubleshooting Bryonamide B synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bryostatins. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: During the pyran annulation step to form the B-ring of Bryostatin, a significant side product is observed. How can this be minimized?

A1: A common side reaction in the pyran annulation between a C-ring aldehyde and an A-ring hydroxy allylsilane is the intramolecular cyclization of the silane onto the C9 position of the A-ring fragment, leading to a spirocyclic byproduct.[1] While extensive efforts to suppress this side reaction by modifying reactant concentrations have not been successful, careful control of reaction conditions and purification are key. It is crucial to follow established protocols precisely.

Q2: What are the major challenges encountered during the macrocyclization step of Bryostatin synthesis?

A2: A primary challenge during the macrolactonization is the formation of dimeric byproducts.[2] This can be mitigated by conducting the reaction at a very low concentration (e.g., 0.002M). Additionally, the free hydroxyl group at the C3 position has been found to interfere with the macrolactonization.[1] Protecting this group (e.g., as a TES ether) before the cyclization step is recommended. In some cases, intramolecular pyran annulation to form the macrocycle may fail, requiring deprotection of other moieties (like a C19 methyl ketal) before the cyclization will proceed.

Q3: Selective deprotection of esters in the presence of multiple ester groups is proving difficult. What strategies can be employed?

A3: The selective hydrolysis of one ester, such as a thiolester, in the presence of other ester functionalities and sensitive groups like methyl ketals, is a known challenge.[1] Experimentation has shown that selective hydrolysis of a thiolester can be achieved using LiOH/H2O2, but this is dependent on the presence of a free C3 hydroxyl group.[1] The exact mechanism for this selectivity is not fully understood but is thought to involve reduced steric hindrance and activation of the C1 carbonyl through hydrogen bonding with the C3 alcohol.[1] Therefore, a deprotection of the C3 hydroxyl may be necessary before selective thiolester hydrolysis.

Q4: An unexpected ring expansion occurs during the synthesis of a des-B-ring Bryostatin analogue. What is known about this side reaction?

A4: In the synthesis of certain des-B-ring Bryostatin analogues, an unexpected ring expansion of the bryolactone core can occur, leading to a 21-membered macrocycle.[3][4] This highlights the complex conformational dynamics of the macrocycle and the potential for unforeseen rearrangements, especially when modifying the core structure. Careful structural characterization of all products is essential.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Reference
Low yield in pyran annulation for B-ring formationFormation of spirocyclic byproduct from intramolecular cyclization of the allylsilane.While complete suppression is difficult, adhere strictly to established protocols for TMSOTf-promoted reaction at low temperatures (-78 °C). Optimize purification to separate the desired product from the spirocycle.[1]
Formation of dimeric byproducts during macrocyclizationHigh concentration of the seco acid.Perform the macrocyclization at high dilution (e.g., 0.002M) to favor the intramolecular reaction over intermolecular dimerization.[2]
Failed macrocyclizationInterference from a free C3 hydroxyl group or steric hindrance from other protecting groups.Protect the C3 hydroxyl group (e.g., as a TES ether) prior to macrolactonization. If using a pyran annulation strategy for macrocyclization, ensure that other protecting groups (e.g., C19 methyl ketal) are removed as they may sterically hinder the reaction.[1]
Non-selective hydrolysis of estersMultiple ester groups with similar reactivity.For selective thiolester hydrolysis, ensure the C3 hydroxyl group is deprotected. Use LiOH/H2O2 as the reagent.[1]
Unexpected ring expansion in analoguesModification of the core Bryostatin structure, leading to unforeseen rearrangements.This is a known possibility when synthesizing analogues. Thoroughly characterize all reaction products to identify any rearranged structures.[3][4]

Key Experimental Protocols

1. Pyran Annulation for B-Ring Formation (Based on the total synthesis of Bryostatin 1)

This protocol describes the crucial pyran annulation reaction between the A-ring hydroxy allylsilane and the C-ring aldehyde to form the tricyclic core of Bryostatin.

  • Reactants: A-ring hydroxy allylsilane and C-ring aldehyde.

  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Ether.

  • Temperature: -78 °C.

  • Procedure: To a solution of the A-ring hydroxy allylsilane and the C-ring aldehyde in ether at -78 °C, TMSOTf is added. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched and the product is purified by column chromatography.

  • Note: This reaction is known to produce a spirocyclic byproduct.[1]

2. Yamaguchi Macrolactonization

This protocol is for the macrocyclization of the seco acid to form the 26-membered lactone of Bryostatin.

  • Reactant: Seco acid with a protected C3 hydroxyl group.

  • Reagents: 2,4,6-Trichlorobenzoyl chloride, triethylamine, and 4-dimethylaminopyridine (DMAP).

  • Solvent: Toluene.

  • Procedure: The seco acid is first treated with 2,4,6-trichlorobenzoyl chloride and triethylamine to form the mixed anhydride. This is then added to a solution of DMAP in toluene at high dilution to promote the intramolecular cyclization.

  • Note: Maintaining high dilution is critical to minimize the formation of dimeric byproducts.[2]

Visualizations

Caption: Convergent synthesis workflow for Bryostatin.

troubleshooting_logic Start Low Yield in Key Step? Macrocyclization_Issue Macrocyclization? Start->Macrocyclization_Issue Pyran_Annulation_Issue Pyran Annulation? Start->Pyran_Annulation_Issue Other_Issue Other Step Start->Other_Issue Dimer_Check Check for Dimer Formation Macrocyclization_Issue->Dimer_Check Yes Protecting_Group_Issue Check Protecting Groups (e.g., C3-OH) Macrocyclization_Issue->Protecting_Group_Issue No Spirocycle_Check Check for Spirocyclic Byproduct Pyran_Annulation_Issue->Spirocycle_Check Yes Concentration_Solution Increase Dilution Dimer_Check->Concentration_Solution Protect_C3_OH Protect C3-OH Protecting_Group_Issue->Protect_C3_OH Purification_Solution Optimize Purification Spirocycle_Check->Purification_Solution

Caption: Troubleshooting logic for Bryostatin synthesis.

References

Enhancing the stability of Bryonamide B in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Bryonamide B in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a benzamide derivative, can be influenced by several factors. The most common include pH, temperature, light exposure, and the presence of oxidizing agents.[1] Amide bonds, like the one in this compound, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2]

Q2: What is the expected degradation pathway for this compound?

A2: The primary degradation pathway for this compound is expected to be the hydrolysis of its amide bond. Under acidic conditions, this would likely yield 4-hydroxy-3-methoxybenzoic acid and N-(2-hydroxyethyl)amine.[2] In basic conditions, the salt of the carboxylic acid would be formed.[2] Other potential degradation pathways could involve oxidation of the phenol group.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q4: Which solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.[3] It has limited solubility in water.[3] For biological experiments, a common practice is to dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then further dilute with the aqueous experimental medium.

Q5: Are there any general strategies to enhance the stability of this compound in my experiments?

A5: Yes, several strategies can be employed:

  • pH Control: Maintaining the pH of the solution close to neutral (pH 6-8) can help minimize acid or base-catalyzed hydrolysis. The use of a suitable buffer system is recommended.

  • Temperature Control: Perform experiments at the lowest practical temperature to slow down degradation kinetics.

  • Light Protection: Always protect solutions from light, especially if experiments are conducted over extended periods.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial, but their compatibility with the experimental system must be verified.

  • Fresh Preparation: Whenever possible, prepare solutions of this compound fresh before each experiment to avoid issues with long-term stability.

Troubleshooting Guides

Issue 1: I am observing a loss of biological activity of my this compound solution over time.

Possible Cause Troubleshooting Step
Degradation of this compound Verify the integrity of your this compound stock. Analyze the solution using an appropriate analytical method, such as HPLC, to check for the presence of degradation products.
Improper Storage Review your storage conditions. Ensure solutions are stored at the correct temperature, protected from light, and in tightly sealed containers.
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes.
Interaction with other components Consider potential interactions with other components in your experimental medium that could be accelerating degradation.

Issue 2: My HPLC analysis shows multiple peaks for my this compound sample, even when freshly prepared.

Possible Cause Troubleshooting Step
Impure Starting Material Check the certificate of analysis for your this compound solid material to confirm its purity.
On-column Degradation The HPLC conditions themselves might be causing degradation. Evaluate the mobile phase pH and temperature. Consider using a faster analytical method.
Solvent Impurities Ensure that the solvents used for sample preparation and the mobile phase are of high purity (e.g., HPLC grade).
Photodegradation during analysis If the autosampler is not light-protected, photodegradation can occur. Use amber vials or cover the autosampler tray.

Data Presentation

The following tables present hypothetical stability data for a benzamide derivative, "Compound X," which is structurally similar to this compound. This data is for illustrative purposes to guide researchers in their experimental design and should be confirmed for this compound.

Table 1: Effect of pH on the Stability of Compound X in Aqueous Solution at 25°C

pH% Remaining after 24 hours
3.085.2%
5.095.1%
7.498.5%
9.090.3%

Table 2: Effect of Temperature on the Stability of Compound X in Aqueous Solution at pH 7.4

Temperature% Remaining after 24 hours
4°C99.8%
25°C98.5%
37°C92.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[4][5][6][7]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 7.4)

  • Calibrated oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature, protected from light. Collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store solid this compound in a calibrated oven at 80°C. Collect samples at 1, 3, and 7 days. Prepare solutions for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) and the solid compound to light in a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and store under the same conditions. Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using LC-MS or other suitable techniques.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.[8][9][10][11]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Diode array detector (DAD) set to monitor at the λmax of this compound (to be determined, likely in the range of 254-280 nm).

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solutions: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the calibration range.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway

BryonamideB_Mechanism cluster_cell Target Cell BryonamideB This compound Metabolism Metabolism to NAD analogue (BAD) BryonamideB->Metabolism Enzymatic conversion IMPDH IMPDH Metabolism->IMPDH Inhibition XMP XMP IMP IMP IMP->XMP Catalyzed by IMPDH Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) XMP->Guanine_Nucleotides Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Leads to Apoptosis Apoptosis

Caption: Proposed mechanism of action of this compound as an IMPDH inhibitor.

Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Method Development of Stability-Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway BryonamideB This compound (Stock Solution & Solid) BryonamideB->Acid BryonamideB->Base BryonamideB->Oxidation BryonamideB->Thermal BryonamideB->Photo

References

Bryonamide B interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of Bryonamide B in common laboratory assays.

Critical Alert: Identity Discrepancy of this compound

Before proceeding, it is crucial for users to be aware of a significant discrepancy in the available information regarding the chemical identity of "this compound." Different sources attribute this name to at least two distinct chemical structures:

  • A Benzamide Derivative: Several chemical suppliers associate this compound with CAS number 5942-25-6 and the molecular formula C10H13NO4, which corresponds to 4-Hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide.[1][2][3][4]

  • A Peptide-like Compound: At least one chemical database links the same CAS number (5942-25-6) to a much larger peptide-like molecule with the formula C28H41N5O8, reportedly isolated from a marine sponge.

  • A Cucurbitane Triterpenoid: The genus Bryonia, from which this compound is reportedly extracted, is known to produce cucurbitane triterpenoids, a class of compounds with a distinct tetracyclic triterpene core structure.[5][6][7][8][9]

This ambiguity has significant implications for experimental design and data interpretation, as the potential for assay interference is highly dependent on the compound's chemical structure.

Recommendation: We strongly advise users to verify the chemical identity of their "this compound" sample using analytical techniques such as mass spectrometry and NMR spectroscopy before conducting biological assays.

This guide will provide troubleshooting advice for both the benzamide derivative and the cucurbitane triterpenoid possibilities.

Section 1: Troubleshooting for this compound as a Benzamide Derivative (C10H13NO4)

If your analysis confirms that your this compound sample is 4-Hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, the following troubleshooting guide may be applicable.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT, XTT) shows inconsistent results or high background when using this compound. What could be the cause?

A1: Benzamide derivatives can potentially interfere with tetrazolium-based viability assays. The phenolic hydroxyl group and the methoxy group on the aromatic ring could have reducing properties, leading to non-enzymatic reduction of the tetrazolium dye and a false-positive signal for cell viability.

Troubleshooting Steps:

  • Run a cell-free control: Incubate this compound with the assay reagents (e.g., MTT, XTT) in cell culture medium without cells. If a color change is observed, it indicates direct chemical interference.

  • Use an orthogonal assay: Switch to a non-tetrazolium-based viability assay, such as CellTiter-Glo® (which measures ATP levels) or a CyQUANT® assay (which measures cellular DNA content).

  • Adjust compound concentration: Lowering the concentration of this compound may mitigate the interference.

Q2: I am observing unexpected fluorescence in my assay when using this compound. Why is this happening?

A2: Aromatic compounds, including benzamide derivatives, can exhibit intrinsic fluorescence. This can interfere with fluorescence-based assays by increasing the background signal.

Troubleshooting Steps:

  • Measure the fluorescence spectrum of this compound: Determine the excitation and emission maxima of your compound to see if they overlap with those of your fluorescent probes.

  • Use spectrally distinct dyes: If there is an overlap, choose fluorescent reagents with excitation and emission wavelengths that do not overlap with those of this compound.

  • Include a "compound only" control: Subtract the background fluorescence from your experimental readings.

Experimental Protocol: Cell-Free Interference Assay

This protocol is designed to assess the direct interference of a test compound with the MTT assay reagent.

Materials:

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Cell culture medium (e.g., DMEM)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate.

  • Add MTT solution to each well to the final working concentration.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • After incubation, add the solubilizing agent (e.g., DMSO or a proprietary solution).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Data Interpretation: An increase in absorbance in the absence of cells indicates direct reduction of MTT by the compound.

Potential Interference Pathway for Benzamide Derivatives

cluster_assay MTT Assay Principle cluster_interference Potential Interference MTT MTT Formazan Formazan MTT->Formazan Cellular Reduction Mitochondrial_Reductases Mitochondrial Reductases Mitochondrial_Reductases->MTT Bryonamide_B_Benzamide This compound (Benzamide) Bryonamide_B_Benzamide->MTT Direct Chemical Reduction

Caption: Potential direct reduction of MTT by a benzamide derivative.

Section 2: Troubleshooting for this compound as a Cucurbitane Triterpenoid

If your analysis suggests that your this compound sample is a cucurbitane triterpenoid, the following troubleshooting guide should be considered.

Frequently Asked Questions (FAQs)

Q1: I'm observing a high rate of false positives in my high-throughput screen (HTS) with this compound. What could be the reason?

A1: Cucurbitane triterpenoids are known to be cytotoxic and can exhibit non-specific activity in various assays.[6] Their complex, hydrophobic structures can lead to aggregation at higher concentrations, which can sequester and non-specifically inhibit enzymes, leading to false-positive results.

Troubleshooting Steps:

  • Perform dose-response curves: True inhibitors will typically show a sigmoidal dose-response curve. Aggregators often exhibit a steep, non-ideal curve.

  • Include a detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to disrupt aggregates.

  • Use an orthogonal assay: Confirm hits in a secondary assay with a different detection method or principle.

Q2: My results with this compound are not reproducible. What could be causing this variability?

A2: The stability of complex natural products like cucurbitane triterpenoids can be a concern. They may be sensitive to light, pH, or repeated freeze-thaw cycles.

Troubleshooting Steps:

  • Protect from light: Store stock solutions in amber vials.

  • Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Check solubility: Ensure the compound is fully dissolved in your assay buffer. Precipitation can lead to inconsistent effective concentrations.

Data Presentation: Hypothetical Dose-Response Comparison
Compound Behavior0.1 µM1 µM10 µM100 µMHill Slope
True Inhibitor 95%70%50%10%~1.0
Aggregator 98%95%20%5%>2.0

This table illustrates a hypothetical comparison of the percentage of enzyme activity remaining in the presence of a true inhibitor versus an aggregating compound. Aggregators often show a sharp drop in activity over a narrow concentration range, resulting in a steep Hill slope.

Troubleshooting Workflow for Suspected Aggregators

Start High Hit Rate or Irreproducible Data Dose_Response Perform Dose-Response Curve Start->Dose_Response Analyze_Curve Steep Hill Slope? Dose_Response->Analyze_Curve Add_Detergent Re-run Assay with 0.01% Triton X-100 Analyze_Curve->Add_Detergent Yes Orthogonal_Assay Confirm with Orthogonal Assay Analyze_Curve->Orthogonal_Assay No Check_Activity Activity Diminished? Add_Detergent->Check_Activity Aggregator Likely Aggregator Check_Activity->Aggregator Yes True_Hit Potential True Hit Check_Activity->True_Hit No Orthogonal_Assay->True_Hit

Caption: A logical workflow for investigating suspected compound aggregation.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on the currently available, albeit conflicting, scientific literature. The troubleshooting steps are based on general principles of assay interference for the potential chemical classes of this compound. It is the user's responsibility to verify the identity of their compound and to design and validate appropriate experimental controls.

References

Minimizing off-target effects of Bryonamide B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bryonamide B

Disclaimer: The following guide provides general strategies for mitigating the off-target effects of experimental small molecules, using the hypothetical marine-derived macrolide "this compound" as an example. The principles and protocols described are broadly applicable for research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

Off-target effects are unintended interactions between an experimental compound and cellular components other than the intended therapeutic target.[1] These interactions are a significant concern because they can lead to:

  • Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to cytotoxicity or other adverse effects not related to the primary mechanism.[1]

  • Reduced Therapeutic Efficacy: In a drug development context, off-target binding can cause dose-limiting toxicities that prevent the administration of a therapeutically effective concentration of the compound.[1]

Q2: What is the proposed on-target mechanism of action for this compound?

This compound is a synthetic macrolide designed to be a potent and selective inhibitor of Kinase X (On-Target) , a key enzyme in the pro-survival "Signal Pathway A" frequently dysregulated in certain cancer cell lines. By inhibiting Kinase X, this compound is expected to induce apoptosis in these cells.

Q3: How can I proactively minimize off-target effects during experimental design?

Minimizing off-target effects begins with careful experimental planning.[1] Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration. Using the minimal necessary concentration reduces the likelihood of engaging lower-affinity off-targets.[1]

  • Control Experiments: Employ structurally similar but inactive analogs of this compound as negative controls. This helps differentiate biological effects caused by the specific pharmacophore from those caused by general chemical properties.

  • Orthogonal Approaches: Use alternative methods to validate the on-target effect, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target protein (Kinase X).[2] If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it strengthens the evidence for on-target activity.

Q4: What are the standard methods for detecting and characterizing off-target effects?

Several methods can be used to identify unintended molecular interactions:

  • In Vitro Profiling: Screen this compound against a broad panel of related targets, such as a comprehensive kinase panel, to identify unintended inhibitory activity.[1]

  • Computational Modeling: In silico molecular docking can predict potential binding to off-target proteins based on structural similarity to the drug-binding pockets of other proteins.[2][3]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Changes in the thermal stability of a protein in the presence of the compound indicate a binding interaction.

  • Proteomics Approaches: Techniques like affinity-based protein profiling can identify a wide range of proteins that interact with this compound in a cellular lysate.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cell line at concentrations where the on-target (Kinase X) inhibition should be minimal.

  • Question: Have you determined the IC50 (half-maximal inhibitory concentration) for the on-target and the EC50 (half-maximal effective concentration) for cell viability?

    • Answer: A large discrepancy between the IC50 for the target enzyme and the EC50 for cytotoxicity suggests that cell death may be caused by an off-target effect. It is crucial to compare the potency of this compound against its intended target versus its effect on overall cell health.

  • Question: Have you compared the cytotoxicity of this compound in cells that express the target (Kinase X) versus cells that do not?

    • Answer: If this compound is equally toxic to cells lacking the intended target, the cytotoxicity is almost certainly due to off-target effects. Consider using a cell line where Kinase X has been knocked out.

Illustrative Selectivity Data for this compound

The following table presents hypothetical data to illustrate the concept of selectivity. A highly selective compound will show a large window between its on-target potency and its off-target effects.

Target/AssayIC50 / EC50 (nM)Potency Ratio (Off-Target / On-Target)Implication
Kinase X (On-Target) 15 nM - High on-target potency
Kinase Y (Off-Target)1,500 nM100xModerately Selective
Kinase Z (Off-Target)8,500 nM>500xHighly Selective
Cell Viability (Target-Expressing Line)50 nM3.3xNarrow therapeutic window
Cell Viability (Target Knockout Line)45 nM3.0xCytotoxicity is likely off-target

Issue 2: The phenotype I observe after this compound treatment does not match the known downstream effects of inhibiting Kinase X.

  • Question: Have you performed a "rescue" experiment?

    • Answer: To confirm that the observed phenotype is due to the on-target inhibition of Kinase X, you can perform a rescue experiment. This involves either overexpressing a drug-resistant mutant of Kinase X or adding a downstream metabolite that bypasses the need for Kinase X function. If the rescue experiment reverses the phenotype, it confirms the effect is on-target.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that reduces cell viability by 50% (EC50).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Replace the culture medium with medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log-transformed concentration of this compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Visualizations

Workflow for Investigating Off-Target Effects

The following diagram outlines a logical workflow for identifying and validating potential off-target effects of an experimental compound like this compound.

G A Observe Unexpected Phenotype or Toxicity B Perform Dose-Response (On-Target vs. Cytotoxicity) A->B C Is there a large window between on-target IC50 and cytotoxic EC50? B->C D Use Orthogonal Controls (e.g., siRNA/CRISPR of Target) C->D  Yes G Suspect Off-Target Effect C->G No E Does genetic knockdown phenocopy drug treatment? D->E F High Confidence On-Target Effect E->F Yes E->G No H Proceed with Off-Target Identification Assays (Profiling, CETSA, Proteomics) G->H

Caption: A decision-making workflow for characterizing off-target effects.

Conceptual Signaling Pathway for this compound

This diagram illustrates the intended on-target effect of this compound versus a potential off-target interaction.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X (On-Target) Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Apoptosis Apoptosis KinaseX->Apoptosis Survival Cell Survival Downstream->Survival BryonamideB_On This compound BryonamideB_On->KinaseX Inhibition KinaseY Kinase Y (Off-Target) Toxicity Cytotoxicity KinaseY->Toxicity BryonamideB_Off This compound BryonamideB_Off->KinaseY Inhibition

Caption: On-target vs. off-target effects of this compound.

References

Technical Support Center: Scaling Up Bryonamide B Purification from Bryonia aspera

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Bryonamide B from its natural source, Bryonia aspera. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

This compound is a cucurbitane triterpene that can be extracted from Bryonia aspera[1]. It is of significant interest to the scientific community due to its cytotoxic properties, making it a potential candidate for anticancer research[2][3][4].

Q2: Which parts of the Bryonia aspera plant are used for this compound extraction?

The roots and aerial parts of Bryonia aspera have been used for the extraction of bioactive compounds[2][3]. Traditional uses in some regions specifically mention the roots for treating various ailments[4][5].

Q3: What are the main challenges in scaling up the purification of this compound?

Scaling up the purification of natural products like this compound presents several challenges. These include maintaining the resolution and selectivity of chromatographic separation at a larger scale, managing increased volumes of solvents and materials, and ensuring the stability of the target compound throughout the longer processing times[6][7]. The complexity of the initial plant extract, which contains a multitude of other compounds, makes isolating a single high-purity compound laborious[8].

Q4: What safety precautions are necessary when working with Bryonia aspera extracts and purified this compound?

Given that extracts of Bryonia aspera and its constituents like this compound exhibit cytotoxic activity, stringent safety measures are crucial. Handling of these materials poses risks such as inhalation, skin contact, and ingestion[9]. Therefore, all procedures should be conducted in a controlled environment, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI)[9][10]. Appropriate personal protective equipment (PPE), including double gloves, a gown, and eye protection, is mandatory[9][10]. All waste materials should be disposed of according to cytotoxic waste regulations[10][11].

Q5: What are the initial steps for extracting this compound from Bryonia aspera?

The initial step involves the extraction of the powdered plant material with a suitable solvent. Methanol and chloroform have been shown to be effective solvents for extracting cytotoxic compounds from Bryonia aspera[2][3]. Maceration with constant shaking is a common method for extraction[2][3].

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound purification.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient solvent penetration.Ensure the plant material is finely powdered to maximize surface area for solvent extraction[2][3].
Insufficient extraction time.Increase the duration of maceration or consider using advanced extraction techniques like sonication or Soxhlet extraction.
Inappropriate solvent choice.Methanol and chloroform have been reported to be effective[2][3]. A sequential extraction with solvents of increasing polarity may also improve yield.
Poor Chromatographic Separation Inappropriate stationary or mobile phase.For normal-phase chromatography, silica gel is a common choice[8]. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation[12].
Column overloading.As you scale up, the column diameter should be increased while maintaining the bed height to ensure consistent residence time[13]. Perform loading studies at a smaller scale to determine the maximum sample capacity of the resin.
Co-elution of impurities.Employ orthogonal purification techniques. For instance, follow a normal-phase separation with a reverse-phase HPLC step.
Product Degradation Exposure to harsh pH or high temperatures.Maintain neutral pH conditions where possible and conduct purification steps at room temperature or below to preserve the integrity of this compound.
Prolonged processing time.Optimize the workflow to minimize the time the compound spends in solution, particularly in the presence of crude extract components that could be enzymatic.
Difficulty Finding the Product Post-Workup Product is soluble in the aqueous layer.If using liquid-liquid extraction for initial fractionation, always test the aqueous layer for the presence of your target compound before discarding it[14].
Product is volatile.Check the solvent in the rotovap trap to see if the product has co-distilled with the solvent[14].

Detailed Experimental Protocols

Protocol 1: Large-Scale Extraction of Bryonia aspera

  • Plant Material Preparation: Air-dry the roots or aerial parts of Bryonia aspera at room temperature. Once fully dried, grind the material into a fine powder.

  • Maceration: Submerge the powdered plant material in methanol (e.g., 1 kg of powder in 10 L of methanol).

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture to separate the solvent from the plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Storage: Store the crude extract at 4°C in a sealed, dark container.

Protocol 2: Initial Fractionation by Solvent Partitioning

  • Dissolution: Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Liquid-Liquid Extraction: Perform a sequential liquid-liquid extraction in a separatory funnel with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Fraction Collection: Collect each solvent phase separately. The chloroform fraction has been reported to contain significant cytotoxic activity[3][4].

  • Concentration: Evaporate the solvent from each fraction to yield the respective dried fractions.

Protocol 3: Scale-Up of Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Column Packing: Pack a glass column with the appropriate diameter for the intended scale. The bed height should be consistent with smaller-scale experiments[13].

  • Sample Loading: Dissolve the chloroform fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

Protocol 4: Final Purification by Preparative HPLC

  • Column Selection: Choose a suitable preparative HPLC column (e.g., C18 for reverse-phase).

  • Mobile Phase: Develop an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) that provides good resolution at the analytical scale.

  • Injection: Dissolve the enriched fraction from column chromatography in the mobile phase and inject it into the HPLC system.

  • Detection and Collection: Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

  • Solvent Removal: Remove the HPLC solvent, often by lyophilization, to obtain the pure compound.

Data Summary

Table 1: Solvent Systems for Extraction and Chromatography

Process Solvent/Solvent System Purpose Reference
Initial Extraction MethanolTo obtain a broad range of compounds from the plant material.[2]
ChloroformCan be used for direct or sequential extraction; shown to extract cytotoxic compounds.[3]
Solvent Partitioning Hexane, Chloroform, Ethyl AcetateTo fractionate the crude extract based on polarity.[3]
Normal-Phase Chromatography Hexane/Ethyl Acetate (Gradient)To separate compounds based on polarity on a silica gel column.[12]
Reverse-Phase HPLC Acetonitrile/Water (Gradient)For high-resolution final purification.[12]

Visualizations

Experimental Workflow

G A Plant Material (Bryonia aspera) B Grinding and Powdering A->B C Solvent Extraction (Methanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Active Fraction (e.g., Chloroform) E->F G Scale-Up Column Chromatography F->G H Enriched this compound Fraction G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Overall workflow for scaling up this compound purification.

Troubleshooting Chromatography

G Start Poor Separation in Chromatography Q1 Is the peak fronting or tailing? Start->Q1 A1_Yes Adjust mobile phase composition or change stationary phase Q1->A1_Yes Yes A1_No Are peaks broad and unresolved? Q1->A1_No No End Separation Improved A1_Yes->End A2_No Is the column overloaded? A1_No->A2_No A2_Yes Decrease flow rate or optimize gradient slope A2_Yes->End A2_No->A2_Yes No A3_Yes Reduce sample load or increase column diameter A2_No->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting poor chromatographic separation.

Safety Protocol for Cytotoxic Compounds

G Start Handling Cytotoxic Materials Engineering Use Engineering Controls (BSC/Isolator) Start->Engineering PPE Wear Appropriate PPE (Gloves, Gown, Eye Protection) Engineering->PPE Handling Follow Standard Operating Procedures PPE->Handling Waste Dispose of Waste in Designated Cytotoxic Containers Handling->Waste Spill Have a Spill Management Plan Waste->Spill End Safe Laboratory Practice Spill->End

Caption: Safety protocol for handling cytotoxic compounds.

References

Cryopreservation of Bryonamide B stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective cryopreservation and use of Bryonamide B stock solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation, storage, and use of this compound stock solutions.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon thawing - Poor initial solubility.- Solvent evaporation during storage.- Freeze-thaw cycles causing aggregation.- Ensure complete dissolution of this compound in the chosen solvent before cryopreservation.- Use high-quality, tightly sealed cryovials to prevent solvent evaporation.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Loss of bioactivity - Degradation due to improper storage temperature.- Chemical instability in the chosen solvent.- Oxidative degradation.- Store stock solutions at -80°C for long-term storage.- Use a recommended solvent such as DMSO.- Minimize exposure to light and air during handling.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the stock solution over time.- Verify the concentration of the stock solution using a suitable analytical method.- Use freshly prepared dilutions for experiments.- Avoid using stock solutions that have been stored for extended periods beyond the recommended timeframe.
Difficulty dissolving this compound - Use of an inappropriate solvent.- this compound is a small molecule with hydrophobic characteristics. Use a non-polar organic solvent like DMSO for initial dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on its chemical structure as a vanillylamide derivative, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For experimental use, further dilutions can be made in aqueous buffers or cell culture media, ensuring the final DMSO concentration is compatible with the experimental system.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage (months to years), cryopreserved aliquots of the stock solution should be stored at -80°C. For short-term storage (weeks), -20°C is acceptable. To minimize degradation, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?

A3: It is strongly recommended to avoid any freeze-thaw cycles. Each cycle increases the risk of precipitation and degradation, potentially leading to a decrease in the effective concentration and bioactivity of the compound. Prepare single-use aliquots to maintain the integrity of the stock solution.

Q4: Is this compound sensitive to light or oxidation?

A4: While specific data for this compound is not available, compounds with similar phenolic structures can be sensitive to light and oxidation. It is good practice to store stock solutions in amber or light-blocking vials and to minimize exposure to air.

Q5: What is the expected stability of a cryopreserved this compound stock solution?

A5: When stored properly at -80°C in a suitable solvent like DMSO, a this compound stock solution is expected to be stable for at least six months to a year. For critical experiments, it is advisable to qualify the stock solution's integrity if stored for longer periods.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber or light-blocking microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.2112 mg of this compound (Molecular Weight: 211.21 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into single-use, tightly sealed cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

Experimental Workflow for Cryopreservation of this compound

G A Weigh this compound B Dissolve in DMSO A->B C Vortex to ensure complete dissolution B->C D Aliquot into single-use cryovials C->D E Store at -80°C D->E F Thaw a single aliquot for use E->F G Dilute in experimental buffer F->G

Caption: Workflow for preparing and storing this compound stock solutions.

Inferred Signaling Pathway for this compound

Based on its structural similarity to capsaicin and other vanillylamide derivatives, this compound is inferred to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Channel Opening BryonamideB This compound BryonamideB->TRPV1 Agonist Binding Downstream Downstream Signaling (e.g., Calcineurin, MAPK pathways) Ca2_influx->Downstream

Caption: Inferred signaling pathway of this compound via TRPV1 activation.

Technical Support Center: Bryonamide B Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for Bryonamide B treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cells?

This compound is a natural product with the chemical formula C10H13NO4[1]. Extracts from Bryonia aspera, which contain bryonamides, have been shown to induce cell growth inhibition and trigger apoptosis (programmed cell death) in cancer cell lines[2]. Therefore, treatment with this compound is expected to decrease cell viability in a dose- and time-dependent manner. The mechanism involves the alteration of apoptosis-related gene expression, such as the Bax/Bcl-2 ratio, leading to the activation of caspase-3[2].

Q2: Which cell viability assay is best suited for this compound treatment?

The choice of assay depends on your specific experimental needs, equipment availability, and cell type. The most common assays are:

  • MTT Assay: A colorimetric endpoint assay that measures the metabolic activity of cells by observing the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.[3][4][5] It is cost-effective but requires a final solubilization step and can be toxic to cells.[3][6]

  • MTS/XTT Assays: Similar to MTT, these are colorimetric assays but produce a soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.[3]

  • CellTiter-Glo® (ATP) Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[7][8] This assay is generally more sensitive than colorimetric methods, has a simple "add-mix-measure" protocol, and the stable luminescent signal provides flexibility in measurement timing.[8][9]

Q3: How do I dissolve this compound for my experiments?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[10]. For cell culture experiments, DMSO is the most commonly used solvent. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.

Q5: What cell seeding density should I use?

Optimal cell seeding density is critical for accurate results and depends on the cell line's growth rate. Cells should be in the logarithmic growth phase during the experiment. It is recommended to perform a preliminary experiment to determine the ideal seeding density that results in a linear response for your chosen assay over the desired treatment period.

Experimental Protocols & Data Presentation

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis p1 Prepare this compound stock solution in DMSO e2 Prepare serial dilutions of This compound in culture medium p1->e2 p2 Culture and harvest cells in logarithmic growth phase e1 Seed cells in 96-well plate and allow to adhere (24h) p2->e1 e3 Treat cells with this compound (include vehicle and untreated controls) e1->e3 e2->e3 e4 Incubate for desired time (e.g., 24h, 48h, 72h) e3->e4 a1 Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) e4->a1 a2 Measure signal (Absorbance or Luminescence) a1->a2 a3 Analyze data: Calculate % viability, determine IC50 a2->a3

Caption: General workflow for a cell viability experiment.

Recommended Assay Parameters

The following table provides starting recommendations for key parameters. These should be optimized for your specific cell line and experimental conditions.

ParameterMTT AssayCellTiter-Glo® Assay
Cell Seeding Density 1,000 - 100,000 cells/well (96-well)50 - 50,000 cells/well (96-well)[8]
This compound Incubation 24 - 72 hours[11]24 - 72 hours
Assay Reagent Volume 10 µL of 5 mg/mL MTT solution per 100 µL medium[6]Equal to culture volume (e.g., 100 µL)[8]
Assay Incubation 2 - 4 hours at 37°C[6]10 minutes at room temperature[8]
Detection Wavelength 570-590 nm AbsorbanceLuminescence
Protocol 1: MTT Cell Viability Assay

This protocol is adapted for adherent cells treated with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution directly into the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Remember to include wells for untreated cells and vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solution (e.g., pure DMSO or acidified isopropanol) to each well.

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at 570-590 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a homogeneous method for determining cell viability.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6][9] This minimizes temperature gradients across the plate.[8]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal has a half-life of over five hours, providing flexibility for measurement.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Q: I see a precipitate in the wells after adding this compound. What should I do?

A: This is likely due to the poor aqueous solubility of this compound at higher concentrations.[13]

  • Problem: Compound precipitation can interfere with absorbance or luminescence readings and leads to inaccurate estimation of the effective concentration.

  • Solution:

    • Check Solubility Limit: Determine the solubility limit of this compound in your specific culture medium. You can do this by preparing serial dilutions and visually inspecting for precipitation or by measuring turbidity with a spectrophotometer.[13]

    • Lower Concentrations: Exclude any data from concentrations at or above the solubility limit.[13]

    • Optimize Stock Concentration: Prepare a more concentrated stock in DMSO so that the volume added to the medium is smaller, reducing the chance of precipitation upon dilution.

    • Gentle Mixing: Ensure thorough but gentle mixing when diluting the compound into the medium.

Q: My results show high variability between replicate wells. What could be the cause?

A: High variability can stem from several sources, particularly with luminescence-based assays like CellTiter-Glo®.[14][15]

  • Problem: Inconsistent results make data interpretation difficult and unreliable.

  • Solution:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent cells from settling.[14] Avoid using the outer wells of the plate, which are more prone to evaporation and temperature changes ("edge effects").[9]

    • Inaccurate Pipetting: Use calibrated pipettes and be consistent with your technique.

    • Temperature Gradients: Always allow plates to equilibrate to room temperature before adding reagents like CellTiter-Glo®, as the luciferase enzyme activity is temperature-dependent.[8][9]

    • Incomplete Lysis/Mixing: For ATP assays, ensure complete cell lysis by mixing on an orbital shaker as recommended in the protocol.[8] For MTT assays, ensure formazan crystals are fully dissolved.

Troubleshooting Flowchart

This flowchart provides a logical approach to diagnosing common assay issues.

G start Start: Unexpected Assay Results q1 Is there high variability between replicates? start->q1 q2 Is the signal (absorbance/luminescence) unexpectedly low? q1->q2 No a1 Check for: - Uneven cell seeding - Pipetting errors - Temperature gradients - Incomplete mixing/lysis q1->a1 Yes q3 Is the background signal from control wells too high? q2->q3 No a2 Check for: - Low cell number/viability - Incorrect wavelength setting - Expired/degraded reagents - Insufficient incubation time q2->a2 Yes a3 Check for: - this compound interference (color/fluorescence) - Media interference (phenol red) - Contamination (microbial) q3->a3 Yes end Re-run assay with optimized parameters q3->end No a1->end a2->end a3->end

Caption: A logical guide for troubleshooting common issues.

Signaling Pathway

This compound, as found in Bryonia aspera extracts, induces apoptosis. This process is often regulated by the intrinsic (or mitochondrial) pathway, which involves the Bcl-2 family of proteins and the subsequent activation of caspases.

Apoptosis Signaling Pathway Potentially Targeted by this compound

G cluster_treatment Treatment cluster_regulation Apoptotic Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade drug This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibited drug->bcl2 Downregulates bax Bax (Pro-apoptotic) Activated drug->bax Upregulates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c Permeabilization cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Activities of Bengamide B and Key Cucurbitacins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Cytotoxic Potential of Novel Natural Compounds

In the relentless pursuit of novel and more effective cancer therapeutics, natural products remain a vital source of inspiration and innovation. Among the myriad of compounds being investigated, the cucurbitacins and the marine-derived bengamides have emerged as potent anti-proliferative agents. This guide provides a detailed comparison of the anti-cancer activities of Bengamide B and a selection of prominent cucurbitacins—Cucurbitacin B, D, E, and I. While "Bryonamide B" was initially considered, a thorough review of the scientific literature revealed a scarcity of data on its anti-cancer properties. Conversely, Bengamide B, a structurally distinct compound isolated from marine sponges, has been extensively studied and presents a compelling case for comparison.

This guide aims to furnish researchers and drug development professionals with a comprehensive overview of the cytotoxic profiles, mechanisms of action, and experimental methodologies associated with these promising compounds. All quantitative data has been consolidated into a clear, comparative table, and key experimental protocols are detailed to facilitate the replication and expansion of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework.

Comparative Cytotoxicity: A Quantitative Overview

The anti-proliferative activity of Bengamide B and Cucurbitacins B, D, E, and I has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the IC50 values reported in various studies. It is important to note that these values were obtained from different studies and, therefore, experimental conditions such as cell line passage number, assay type, and incubation time may vary.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Bengamide B MDA-MB-435Breast Carcinoma0.0024[1]
HCT116Colon Carcinoma~0.03[2]
A549Lung Carcinoma~0.04[3]
Cucurbitacin B MDA-MB-231Breast Cancer~0.01-0.1[4]
KKU-213Cholangiocarcinoma0.032 (72h)[5]
A549Lung Cancer~0.01[6]
HCT116Colon Cancer~0.03[7]
Cucurbitacin D AGSGastric Adenocarcinoma0.3 µg/ml[8]
Cucurbitacin E AGSGastric Adenocarcinoma0.1 µg/ml[8]
NCI-N87Gastric Cancer0.08-0.13
A549Non-Small-Cell Lung Cancer4.75
MDA-MB-468Triple Negative Breast Cancer~0.01-0.07
Cucurbitacin I ASPC-1Pancreatic Cancer0.2726 (72h)[7]
AGSGastric Adenocarcinoma0.5 µg/ml[8]

Mechanisms of Action: Divergent Pathways to a Common Goal

While both Bengamide B and the cucurbitacins induce cancer cell death, they achieve this through distinct molecular mechanisms.

Cucurbitacins: Multi-Targeted Kinase Inhibitors

Cucurbitacins exert their anti-cancer effects by modulating several key signaling pathways crucial for cancer cell proliferation, survival, and migration. A primary target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is constitutively activated in many cancers and plays a pivotal role in tumor progression. By inhibiting the phosphorylation of JAK and STAT proteins, cucurbitacins can downregulate the expression of downstream target genes involved in cell cycle progression and apoptosis resistance.

Additionally, cucurbitacins have been shown to interfere with the PI3K/Akt/mTOR signaling cascade, another critical pathway for cancer cell growth and survival.[7] They also induce cell cycle arrest, predominantly at the G2/M phase, and promote apoptosis through both intrinsic and extrinsic pathways.[5]

Cucurbitacin_Signaling_Pathway Cucurbitacins Cucurbitacins (B, D, E, I) JAK JAK Cucurbitacins->JAK PI3K PI3K Cucurbitacins->PI3K Apoptosis Apoptosis Cucurbitacins->Apoptosis G2M_Arrest G2/M Arrest Cucurbitacins->G2M_Arrest STAT3 pSTAT3 JAK->STAT3 CellCycle Cell Cycle Progression STAT3->CellCycle Akt pAkt PI3K->Akt Akt->CellCycle G2M_Arrest->CellCycle BengamideB_Mechanism BengamideB Bengamide B MetAP Methionine Aminopeptidases (MetAPs) BengamideB->MetAP ProteinDysfunction Protein Dysfunction NascentProtein Nascent Protein (with N-terminal Met) MetAP->ProteinDysfunction MatureProtein Mature, Functional Protein NascentProtein->MatureProtein MetAP activity CellCycleArrest Cell Cycle Arrest ProteinDysfunction->CellCycleArrest Apoptosis Apoptosis ProteinDysfunction->Apoptosis Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Bengamide B or Cucurbitacins Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Cytotoxicity Cytotoxicity/Viability Assays Incubation->Cytotoxicity Apoptosis Apoptosis Assays Incubation->Apoptosis MTT MTT Assay Cytotoxicity->MTT SRB SRB Assay Cytotoxicity->SRB DataAnalysis Data Analysis and IC50 Determination MTT->DataAnalysis SRB->DataAnalysis AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis->AnnexinV WesternBlot Western Blot (Apoptotic Markers) Apoptosis->WesternBlot AnnexinV->DataAnalysis WesternBlot->DataAnalysis

References

Unveiling the In Vivo Anti-Inflammatory Potential of Bryonia-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of a chloroform extract of Bryonia laciniosa, containing the active compound Bryonolic Acid, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. This guide synthesizes available preclinical data to validate and contextualize the anti-inflammatory properties of Bryonia-derived compounds.

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products, such as those derived from the Bryonia genus, represent a promising reservoir of bioactive molecules. This guide focuses on the in vivo validation of the anti-inflammatory effects of a Bryonia laciniosa extract, with Bryonolic Acid as a key constituent, by comparing its performance with widely used NSAIDs in a standard preclinical model of acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. The model involves the injection of carrageenan, a phlogistic agent, into the paw, which elicits a localized inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to a control group is a measure of the anti-inflammatory activity of the test compound.

The following table summarizes the quantitative data on the percentage of edema inhibition observed with the chloroform extract of Bryonia laciniosa (CEBL) and the standard drugs, Indomethacin and Celecoxib, in this model.

Treatment GroupDoseTime PointEdema Inhibition (%)Reference
Bryonia laciniosa Extract (CEBL)200 mg/kg3 hours52.4%[1]
Indomethacin10 mg/kg3 hours62.1%[1]
Celecoxib30 mg/kg6 hoursSignificant Inhibition[2]

Note: Direct comparison of percentage inhibition for Celecoxib at 3 hours was not available in the searched literature. The available data indicates significant inhibition at a later time point.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following protocol outlines the key steps in the carrageenan-induced paw edema assay used to generate the comparative data.

Carrageenan-Induced Paw Edema Protocol

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.

  • Grouping: Animals are randomly assigned to different treatment groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Test Compound (Bryonia laciniosa extract) at various doses

    • Positive Control (Indomethacin or Celecoxib) at a standard dose

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[3]

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[3]

  • Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan administration using a plethysmometer.[3]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this research, the following diagrams, generated using Graphviz (DOT language), illustrate a key inflammatory signaling pathway and the experimental workflow.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2)

Caption: NF-κB Signaling Pathway in Inflammation.

G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Drug/Vehicle Administration Grouping->Dosing Inflammation Carrageenan Injection Dosing->Inflammation Measurement Paw Volume Measurement (0-6 hours) Inflammation->Measurement Analysis Data Analysis & % Inhibition Calculation Measurement->Analysis End End Analysis->End

Caption: In Vivo Anti-Inflammatory Assay Workflow.

Concluding Remarks

The available in vivo data suggests that the chloroform extract of Bryonia laciniosa, rich in Bryonolic Acid, exhibits significant anti-inflammatory activity in a well-established animal model of acute inflammation.[1] While its efficacy at the tested dose was slightly lower than that of the standard NSAID Indomethacin, these findings validate its potential as a source for novel anti-inflammatory agents. Further research is warranted to isolate and characterize the specific Bryonamides and other constituents responsible for the observed effects and to elucidate their precise mechanisms of action. The comparative data presented in this guide provides a valuable benchmark for future preclinical development of Bryonia-derived compounds.

References

Mechanism of Action for Bryonamide B Remains Undetermined in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly accessible data reveals a significant lack of information regarding the specific mechanism of action for the chemical compound Bryonamide B. Despite targeted searches for its biological activity, molecular targets, and associated signaling pathways, no substantive experimental data or detailed mechanistic studies could be located.

This compound, chemically identified as 4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide, is available from some chemical suppliers for research purposes. However, its biological effects and the molecular pathways through which it may exert them are not documented in the reviewed scientific literature.

This absence of foundational research means that key information required for a comparative analysis—such as its molecular targets, affected signaling cascades, and quantitative performance in biological assays—is not available. Consequently, the creation of a detailed comparison guide, including data tables and visualizations of its mechanism of action, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in this compound should be aware that its exploration represents a novel area of investigation. Any study of this compound would require initial screening and target identification studies to establish its pharmacological profile.

Comparative analysis of Bryonamide B and Bryonolic acid bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of Bryonolic acid, a well-documented triterpenoid, is presented below. Despite extensive literature searches, no publicly available data on the bioactivity of Bryonamide B could be identified, precluding a direct comparative analysis.

Executive Summary

This guide provides a detailed overview of the known biological activities of Bryonolic acid, a pentacyclic triterpenoid with demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Due to a lack of available scientific literature on the bioactivity of this compound, a direct comparison between the two compounds is not possible at this time. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Bryonolic acid.

Bryonolic Acid: A Multi-Target Bioactive Compound

Bryonolic acid has been the subject of numerous studies investigating its pharmacological effects. The primary bioactivities are summarized below, with supporting data presented in tabular format.

Data Presentation: Bioactivity of Bryonolic Acid
Bioactivity CategoryAssayTarget/MechanismKey FindingsReference Cell/Animal Model
Anti-inflammatory Nitric Oxide (NO) Production AssaySuppression of inducible nitric oxide synthase (iNOS) expressionReduced NO levels in LPS-activated macrophages.[1][2]RAW 264.7 macrophage cells[1][2]
Antioxidant Western Blot, qRT-PCRInduction of Heme Oxygenase-1 (HO-1) via Nrf2-Keap1 pathwayRobustly induced HO-1 expression in vitro and in vivo.[1][2][3]RAW 264.7 macrophage cells, Wild-type and Nrf2-/- mice[1][3]
Anticancer Acyl-CoA: Cholesterol Acyltransferase (ACAT) Activity AssayInhibition of ACATInhibited ACAT activity with an IC50 of 12.6 µM in intact cancer cells.[3]Rat liver microsomes, MCF-7, MB-231, U87, and 3T3-EA cells[3]
Clonogenicity and Invasion AssaysInhibition of fatty acid:cholesteryl ester formationInhibited both clonogenicity and invasiveness of several cancer cell lines.[3]MCF-7, MB-231, U87, and 3T3-EA cells[3]
Neuroprotective MTT Assay, LDH AssayInhibition of NMDA-induced excitotoxicity and Ca2+ influxProtected PC12 cells against NMDA-induced apoptosis.[4]Rat adrenal pheochromocytoma (PC12) cells[3][4]
Anti-allergic Homologous Passive Cutaneous Anaphylaxis, Delayed HypersensitivityNot fully elucidatedExerted anti-allergic activity.[3]Not specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of Bryonolic acid on nitric oxide production in lipopolysaccharide (LPS)-activated macrophages.

Methodology:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with varying concentrations of Bryonolic acid for 1 hour.

  • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

  • After 24 hours of incubation, the culture supernatant is collected.

  • Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent system.

  • Absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.

Heme Oxygenase-1 (HO-1) Induction via Western Blot

Objective: To determine the effect of Bryonolic acid on the expression of the antioxidant protein HO-1.

Methodology:

  • RAW 264.7 cells are treated with various concentrations of Bryonolic acid for a specified time (e.g., 24 hours).

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for HO-1.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Activity Assay

Objective: To measure the inhibitory effect of Bryonolic acid on ACAT activity.

Methodology:

  • Rat liver microsomes are prepared as a source of ACAT enzyme.

  • Microsomes are incubated with varying concentrations of Bryonolic acid.

  • The reaction is initiated by adding [14C]oleoyl-CoA as a substrate.

  • After incubation, the lipids are extracted.

  • The cholesteryl esters are separated by thin-layer chromatography (TLC).

  • The amount of radioactive cholesteryl oleate formed is quantified by scintillation counting to determine ACAT activity.

Signaling Pathways

Bryonolic acid has been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Nrf2-Keap1 Antioxidant Response Pathway

Bryonolic acid induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nrf2-Keap1 pathway.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by Bryonolic acid, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, initiating their transcription.

Nrf2_Keap1_Pathway cluster_nucleus Nucleus Bryonolic_Acid Bryonolic Acid Keap1_Nrf2 Keap1-Nrf2 Complex Bryonolic_Acid->Keap1_Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding HO1_gene HO-1 Gene ARE->HO1_gene Activation HO1_protein HO-1 Protein HO1_gene->HO1_protein Transcription & Translation Antioxidant_Response Antioxidant_Response HO1_protein->Antioxidant_Response

Bryonolic acid activates the Nrf2-Keap1 pathway.
Ca2+-CaMKII-CREB Neuroprotective Pathway

In neuronal cells, Bryonolic acid has been shown to protect against NMDA-induced excitotoxicity by modulating the Ca2+-CaMKII-CREB signaling pathway.[4] It is proposed that Bryonolic acid inhibits the excessive influx of calcium (Ca2+) triggered by NMDA receptor activation. This, in turn, prevents the overactivation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and maintains the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor crucial for neuronal survival.

CaMKII_CREB_Pathway NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Bryonolic_Acid Bryonolic Acid Bryonolic_Acid->Ca_Influx Inhibition CaMKII CaMKII Ca_Influx->CaMKII Activation Apoptosis Apoptosis Ca_Influx->Apoptosis CREB p-CREB CaMKII->CREB Phosphorylation Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival

Bryonolic acid's neuroprotective mechanism of action.

Conclusion

Bryonolic acid is a promising natural compound with a range of well-documented biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its mechanisms of action involve the modulation of key signaling pathways such as Nrf2-Keap1 and Ca2+-CaMKII-CREB. In contrast, there is a significant lack of publicly available scientific data on the bioactivity of this compound. Therefore, this guide serves as a detailed resource on Bryonolic acid, highlighting its potential for further research and development in the pharmaceutical and biomedical fields. Future studies are required to elucidate the biological properties of this compound to enable a comparative analysis.

References

Structure-Activity Relationship of Bengamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the key findings from studies on bengamide analogs, presenting quantitative data on their cytotoxic activity, detailing the experimental protocols used for their evaluation, and illustrating the key structural modifications and their impact on biological activity.

Comparative Cytotoxicity of Bengamide Analogs

The cytotoxic activity of bengamide analogs has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of key analogs, highlighting the impact of structural modifications on their potency.

Analog IDR1 GroupR2 GroupStereochemistry at C2'Test System (Cell Line)IC₅₀ (µM)
Bengamide B MyristoylHRVariousPotent (nM to low µM range)
Analog 1 HHRL1210 Murine Leukemia> 50
Analog 2 AcetylHRL1210 Murine Leukemia1.5
Analog 3 LauroylHRL1210 Murine Leukemia0.08
Analog 4 MyristoylHSL1210 Murine LeukemiaInactive
Analog 5 MyristoylCH₃RL1210 Murine Leukemia0.04
Analog 6 MyristoylHRP388 Murine Leukemia0.015
Analog 7 12-MethoxydodecanoylHRP388 Murine Leukemia0.008

Key Structure-Activity Relationship Insights

The data presented above reveals several key trends in the structure-activity relationship of bengamide analogs:

  • The C13 side chain (R1) is crucial for activity. Removal of the fatty acid side chain (Analog 1) leads to a complete loss of cytotoxicity. The length and nature of this acyl chain significantly influence potency, with longer chains like lauroyl (Analog 3) and myristoyl (Bengamide B) showing high activity. The introduction of a methoxy group at the ω-1 position of the side chain (Analog 7) can further enhance potency.

  • The stereochemistry at the C2' position of the caprolactam ring is critical. Inversion of the stereochemistry from R (natural configuration) to S (Analog 4) results in a loss of cytotoxic activity, indicating a specific stereochemical requirement for the biological target interaction.

  • Modification of the caprolactam ring (R2) can be tolerated. N-methylation of the caprolactam nitrogen (Analog 5) is well-tolerated and can even lead to a slight increase in potency.

  • The polyketide chain's conformation is important. Studies have shown that the flexibility of the polyketide side chain is necessary for cytotoxic activity.

Experimental Protocols

The evaluation of the cytotoxic activity of bengamide analogs typically involves the following experimental methodologies:

Cell Culture

Human and murine cancer cell lines (e.g., L1210, P388, HeLa, MCF-7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The bengamide analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between the structural modifications of bengamide analogs and their cytotoxic effects, as well as the experimental workflow, the following diagrams are provided.

SAR_Bengamides cluster_structure Bengamide Core Structure cluster_activity Biological Activity Bengamide Bengamide Scaffold R1 R1: Acyl Side Chain (Length & Polarity) Bengamide->R1 R2 R2: Caprolactam N-Substituent Bengamide->R2 C2_stereo C2' Stereocenter (R or S) Bengamide->C2_stereo Cytotoxicity Cytotoxicity (IC50) R1->Cytotoxicity Crucial for activity R2->Cytotoxicity Tolerates modification C2_stereo->Cytotoxicity Critical for activity

Caption: Structure-Activity Relationship of Bengamide Analogs.

Cytotoxicity_Assay_Workflow start Start: Cancer Cell Line Culture seed Seed cells in 96-well plates start->seed treat Treat with Bengamide Analogs (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 3-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end_node End: Determine Cytotoxicity analyze->end_node

Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.

A Head-to-Head Comparison: Bryonamide B and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cytotoxic effects and mechanisms of action of the natural product Bryonamide B and the established chemotherapeutic agent Paclitaxel in preclinical breast cancer models.

Disclaimer: Direct comparative studies assessing the efficacy of this compound against Paclitaxel in breast cancer cells are not available in the current body of scientific literature. This guide provides a detailed analysis of Paclitaxel based on extensive experimental data and summarizes the limited available information on compounds related to the Bryonia genus, highlighting the significant data gap for this compound in the context of breast cancer treatment.

Executive Summary

Paclitaxel, a cornerstone in breast cancer chemotherapy, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Its efficacy and mechanism of action have been extensively documented across various breast cancer cell lines. In contrast, information regarding the specific activity of this compound in breast cancer is scarce. While extracts from plants of the Bryonia genus have demonstrated cytotoxic and pro-apoptotic effects in some cancer cell lines, the direct role and mechanism of this compound in these activities have not been elucidated. This guide presents a comprehensive overview of the available data for Paclitaxel and underscores the need for further research to determine the potential of this compound as a therapeutic agent in breast cancer.

Paclitaxel: A Detailed Profile

Paclitaxel is a widely used chemotherapeutic agent for various cancers, including breast cancer.[1][2] It is a member of the taxane class of drugs and is derived from the bark of the Pacific yew tree.[1]

Mechanism of Action

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton involved in cell division, structure, and intracellular transport.[2][3]

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them by promoting the assembly of tubulin dimers and preventing their disassembly.[2][3][4] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is crucial for their function during mitosis.[3]

  • Mitotic Arrest: The stabilization of microtubules leads to the formation of abnormal mitotic spindles and blocks the cell cycle in the G2/M phase, preventing cell division.[2][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7][8] This can involve the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[2][8] Additionally, Paclitaxel can induce apoptosis through pathways involving the PI3K/AKT signaling cascade.[6]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin Tubulin Paclitaxel->Tubulin Binds to β-tubulin Stabilization Microtubule Stabilization Paclitaxel->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Stabilization Prevents depolymerization MitoticArrest G2/M Phase Arrest Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve. [9]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the compound of interest for a specific time.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. [5]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Cells are treated with the test compound.

  • Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and propidium iodide (PI) are added.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. [10]

Conclusion and Future Directions

The available evidence robustly supports the role of Paclitaxel as a potent cytotoxic agent in breast cancer cells, acting through microtubule stabilization, cell cycle arrest, and induction of apoptosis. In stark contrast, there is a significant lack of data regarding the anticancer activity and mechanism of action of this compound in breast cancer. While preliminary studies on crude extracts of Bryonia plants suggest potential cytotoxic effects, further research is imperative to isolate and characterize the active compounds, including this compound, and to evaluate their specific efficacy and mechanisms in well-defined preclinical breast cancer models. Direct, head-to-head comparative studies are essential to determine if this compound or its derivatives hold any promise as novel therapeutic agents for breast cancer.

References

No Evidence of Synergistic Effects of Bryonamide B with Chemotherapy Drugs Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no studies detailing the synergistic effects of a compound identified as Bryonamide B with any chemotherapy drugs. Furthermore, conflicting information exists regarding the chemical identity of this compound, hindering any conclusive analysis of its potential therapeutic properties.

Initial searches for "this compound" in scientific databases yielded no results pertaining to its use in combination with chemotherapy or any anticancer activity. Further investigation to identify the compound itself led to contradictory descriptions. One chemical supplier lists this compound as "Benzamide, 4-hydroxy-N-(2-hydroxyethyl)-3-methoxy-" with the molecular formula C10H13NO4. In contrast, another source describes this compound as a cucurbitane triterpene isolated from the plant Bryonia aspera. These two chemical structures are fundamentally different, suggesting a possible misidentification or lack of standardized nomenclature for this compound in the scientific domain.

Due to the absence of any published experimental data, it is not possible to provide a comparison guide on the synergistic effects of this compound with chemotherapy drugs. The core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled.

Researchers, scientists, and drug development professionals are advised to exercise caution when encountering mentions of "this compound" and to verify its chemical identity from reliable sources. Currently, there is no scientific basis to support any claims of its synergistic efficacy with chemotherapy. Further research would be required to isolate and characterize a compound definitively named this compound and then to investigate its pharmacological properties, including any potential interactions with existing cancer therapies.

Independent Verification of Bryonamide B's Target Proteins: A Case of Ambiguous Identity and Missing Data

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive comparison guide on the target proteins of Bryonamide B have been significantly hindered by a critical lack of verifiable scientific data and conflicting information regarding its very identity. Despite extensive searches of chemical databases and scientific literature, no peer-reviewed studies detailing the biological activity, molecular targets, or experimental verification for a compound definitively identified as "this compound" could be located. This absence of foundational research makes an independent verification and comparison of its target proteins impossible at this time.

The investigation into this compound revealed three distinct and contradictory descriptions, none of which are substantiated by accessible scientific literature:

  • A Simple Benzamide Derivative: Several chemical vendors list "this compound" with the CAS number 5942-25-6 and a molecular formula of C₁₀H₁₃NO₄. This corresponds to the structure of 4-Hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide. While research exists on the biological activities of various benzamide derivatives, no publications specifically identify this molecule as this compound or delineate its protein targets.

  • A Putative Marine Peptide: One chemical database offers a conflicting description of this compound as a peptide-like compound with the molecular formula C₂₈H₄₁N₅O₈, purportedly isolated from a marine sponge. However, no primary scientific literature could be found to support the existence, isolation, or biological characterization of such a peptide.

  • An Association with Bryonia aspera : Some sources suggest this compound is a cucurbitane triterpenoid originating from the plant Bryonia aspera. This claim is inconsistent with the provided molecular formula of C₁₀H₁₃NO₄, which is far too small for a triterpenoid. Scientific studies on Bryonia aspera have reported the isolation of cytotoxic compounds, including various cucurbitacins and a different compound named bryonamide A (4-Hydroxy-N-(2-hydroxyethyl)-benzamide). However, these studies do not mention the isolation or characterization of a "this compound." Research on Bryonia aspera extracts has demonstrated cytotoxic and apoptogenic effects on various cancer cell lines, but these studies do not attribute the activity to a specific compound named this compound[1][2][3].

The significant discrepancies in the chemical structure and origin attributed to "this compound," coupled with the complete absence of peer-reviewed research on its biological targets and mechanism of action, make it impossible to fulfill the request for a comparison guide. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be met without foundational scientific evidence.

For researchers, scientists, and drug development professionals, it is crucial to rely on well-documented and independently verified data. In the case of "this compound," such data does not appear to be publicly available. Future research would first need to unambiguously identify, isolate or synthesize, and characterize "this compound" and then proceed to investigate its biological activities and molecular targets before any comparative analysis can be undertaken. Until such primary research is published, the scientific community cannot conduct an independent verification of its purported target proteins.

References

Safety Operating Guide

Personal protective equipment for handling Bryonamide B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Bryonamide B is currently available in public resources. The following guidance is based on the safety protocols for handling potent cytotoxic compounds and information on structurally related cucurbitane triterpenoids, which are known for their cytotoxic properties. Researchers must exercise extreme caution and adhere to all institutional and national safety regulations for handling hazardous substances.

Immediate Safety and Logistical Information

This compound is classified as a cucurbitane triterpene, a class of compounds that includes highly toxic and cytotoxic members.[1] Due to its potential toxicity, all handling of this compound should occur in a designated controlled area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure risks.[2] Access to areas where this compound is handled should be restricted to trained personnel.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent accidental exposure. The following table summarizes the recommended PPE, based on guidelines for handling cytotoxic agents.[3][4][5][6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.[3]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.[3]
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or aerosols.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the compound in powdered form or when aerosols may be generated.[7]Prevents inhalation of airborne particles.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination outside the work area.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All manipulations involving solid this compound, such as weighing, must be conducted within a certified chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use dedicated equipment (spatulas, weigh boats, etc.) that is either disposable or can be decontaminated effectively.

  • If possible, purchase pre-weighed amounts to avoid handling the solid compound.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to minimize the generation of dust or aerosols.

  • Work over a disposable, absorbent bench liner to contain any potential spills.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

3. Experimental Use:

  • Conduct all experiments involving this compound within a chemical fume hood or other appropriate containment device.

  • Use luer-lock syringes and needles to prevent accidental disconnection and spraying of solutions.

  • Transport containers with this compound in a sealed, unbreakable secondary container.[8]

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and national regulations for cytotoxic waste.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, bench liners, and disposable labware, should be placed in a designated, labeled, and sealed cytotoxic waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Enter Designated Handling Area don_ppe Don Full PPE prep_area->don_ppe prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace exposure Personal Exposure don_ppe->exposure weigh Weigh Solid Compound prep_workspace->weigh dissolve Prepare Stock Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate experiment->spill experiment->exposure dispose_waste Segregate & Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_kit Use Cytotoxic Spill Kit spill->spill_kit first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bryonamide B
Reactant of Route 2
Reactant of Route 2
Bryonamide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.